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5-Isothiazoleacetic acid Documentation Hub

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  • Product: 5-Isothiazoleacetic acid
  • CAS: 10271-84-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Isothiazoleacetic Acid

This guide details the synthesis of 5-Isothiazoleacetic acid , a heteroaromatic carboxylic acid structurally distinct from the common MIF inhibitor ISO-1 (which is a dihydroisoxazole). The following protocols focus on th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Isothiazoleacetic acid , a heteroaromatic carboxylic acid structurally distinct from the common MIF inhibitor ISO-1 (which is a dihydroisoxazole). The following protocols focus on the rigorous chemical preparation of the isothiazole core derivative.

Executive Summary & Strategic Analysis

Target Molecule: 5-Isothiazoleacetic acid CAS Registry Number: 7716-59-8 (Generic for isomers, specific 5-isomer requires structural verification) Core Challenge: The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom (ring cleavage) and metallation at the C-5 ring position versus the C-5 methyl group.

Strategic Disconnections:

  • Homologation (Route A): Extending the carbon chain of Isothiazole-5-carboxylic acid via Arndt-Eistert synthesis. This is the most reliable method for generating the acetic acid moiety without compromising ring integrity.

  • Lateral Lithiation (Route B): Direct functionalization of 5-methylisothiazole . This requires precise kinetic control (LDA at -78°C) to favor methyl deprotonation over ring metallation or cleavage.

Retrosynthetic Logic Diagram

Retrosynthesis Figure 1: Retrosynthetic Analysis of 5-Isothiazoleacetic Acid Target 5-Isothiazoleacetic Acid Diazoketone Diazoketone Intermediate Target->Diazoketone Wolff Rearrangement Lithiated 5-Lithiomethyl-isothiazole (Kinetic Intermediate) Target->Lithiated CO2 Quench IsoCOOH Isothiazole-5-carboxylic Acid (Stable Precursor) IsoMe 5-Methylisothiazole (Commercially Available) Diazoketone->IsoCOOH Arndt-Eistert (SOCl2, CH2N2) Lithiated->IsoMe Lateral Lithiation (LDA, -78°C)

Route A: Arndt-Eistert Homologation (Primary Protocol)

This route is preferred for its high functional group tolerance and avoidance of ring-opening side reactions common with organometallics.

Phase 1: Activation of Isothiazole-5-carboxylic Acid

Reagents: Isothiazole-5-carboxylic acid (1.0 eq), Thionyl Chloride (


, 5.0 eq), DMF (cat.), Toluene.
  • Setup: Charge a flame-dried round-bottom flask with isothiazole-5-carboxylic acid under

    
    .
    
  • Chlorination: Add anhydrous toluene followed by thionyl chloride. Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack type activation.

  • Reflux: Heat to 80°C for 3 hours. Monitor by TLC (conversion to acid chloride is indicated by an aliquot quench with MeOH forming the methyl ester).

  • Workup: Evaporate volatiles under reduced pressure to yield crude isothiazole-5-carbonyl chloride . Use immediately.

Phase 2: Diazoketone Formation

Reagents: Diazomethane (


, excess, etheral solution), Triethylamine (

, 1.1 eq). Safety Note: Diazomethane is explosive and toxic. Use a blast shield and dedicated glassware with smooth joints.
  • Addition: Dissolve the crude acid chloride in anhydrous

    
     and cool to 0°C.
    
  • Diazotization: Slowly add the ethereal diazomethane solution (prepared ex-situ from Diazald).

  • Stirring: Allow to warm to room temperature over 2 hours.

  • Quench: Carefully remove excess diazomethane with a stream of nitrogen into a dilute acetic acid trap. Evaporate solvent to obtain the

    
    -diazoketone .
    
Phase 3: Wolff Rearrangement

Reagents: Silver Benzoate or Silver Oxide (


, 0.1 eq), Water/Dioxane (1:1 mixture).
  • Rearrangement: Dissolve the diazoketone in a 1:1 mixture of dioxane and water.

  • Catalysis: Add the silver catalyst and heat to 70°C. Nitrogen gas evolution indicates the formation of the ketene intermediate, which is immediately trapped by water.

  • Isolation: Filter off the silver catalyst. Adjust pH to 10 with 1N NaOH, wash with ethyl acetate (to remove neutrals), then acidify the aqueous layer to pH 2 with HCl.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry over

    
     and concentrate to yield 5-isothiazoleacetic acid .
    

Route B: Lateral Lithiation (Direct Functionalization)

This method is shorter but riskier due to the "Base-Induced Ring Cleavage" (BIRC) phenomenon inherent to isothiazoles.

Mechanism & Selectivity

The isothiazole ring has two acidic sites: the C-5 ring proton and the C-5 methyl protons.

  • n-Butyllithium (n-BuLi): Often attacks the sulfur atom or C-5 ring position, leading to ring opening (forming enethiolates).

  • Lithium Diisopropylamide (LDA): A bulky, non-nucleophilic base favors deprotonation of the methyl group (lateral lithiation) at low temperatures.

Experimental Protocol

Reagents: 5-Methylisothiazole (1.0 eq), LDA (1.1 eq), Dry THF, Dry


 (gas or solid).
  • LDA Preparation: Generate LDA in situ by adding n-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 mins.

  • Lithiation: Add a solution of 5-methylisothiazole in THF dropwise to the LDA solution at -78°C .

    • Critical Control: Do not allow temperature to rise above -60°C. Higher temperatures promote ring cleavage.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the lithiomethyl species.

  • Carboxylation: Bubble anhydrous

    
     gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.
    
  • Quench: Allow to warm to room temperature. Quench with water.

  • Workup: Wash with ether (discard organic layer). Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product into EtOAc.

Workflow Visualization

Lithiation Figure 2: Selectivity in Lateral Lithiation of Isothiazoles Start 5-Methylisothiazole Intermediate 5-(Lithiomethyl)isothiazole (Kinetic Species) Start->Intermediate Deprotonation Condition LDA, THF -78°C SideReaction Ring Cleavage (Thermodynamic Sink) Intermediate->SideReaction Temp > -60°C or n-BuLi usage Product 5-Isothiazoleacetic Acid Intermediate->Product + CO2 + H3O+

Purification & Characterization

The crude acid from either method requires purification to remove homologous impurities or ring-opened byproducts.

Purification Strategy
MethodConditionsTarget Purity
Recrystallization Solvent: Water/Ethanol (9:1) or Benzene/Hexane.>98%
Acid-Base Extraction 1. Dissolve in

(aq).2. Wash with

.3. Acidify aq. layer with HCl.4. Extract with EtOAc.
>95%
Preparative HPLC Column: C18 Reverse Phase.Mobile Phase:

(0.1% TFA) / MeCN gradient.
>99%
Analytical Parameters
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (s, 1H, -COOH)
      
    • 
       8.45 (d, J=1.8 Hz, 1H, C3-H)
      
    • 
       7.15 (d, J=1.8 Hz, 1H, C4-H)
      
    • 
       3.95 (s, 2H, -CH2-)
      
  • 
     NMR:  Expected peaks at ~170 ppm (COOH), ~165 ppm (C5), ~158 ppm (C3), ~120 ppm (C4), ~35 ppm (CH2).
    

References

  • Arndt-Eistert Homologation Principles

    • Title: The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Lithiation of Isothiazoles

    • Title: Lithiation of five-membered heteroaromatic compounds.[1] The methyl substituted 1,2-azoles.[1][2][3][4]

    • Source:Canadian Journal of Chemistry, 1970 (Seminal work on lateral lithi
    • URL:[Link]

  • Isothiazole Ring Stability: Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances. Source:Synthesis, 2020.
  • Isothiazole-5-carboxylic Acid Preparation

    • Title: Processes for preparing thiazole carboxylic acids (Analogous chemistry for isothiazoles).[5][6]

    • Source: US P
    • URL

Sources

Exploratory

Structural Elucidation of 5-Isothiazoleacetic Acid: A Multi-Modal Spectroscopic Approach

Executive Summary This technical guide details the rigorous structural elucidation of 5-isothiazoleacetic acid ( ). In drug discovery and agrochemical synthesis, the isothiazole scaffold presents a unique regioisomeric c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rigorous structural elucidation of 5-isothiazoleacetic acid (


). In drug discovery and agrochemical synthesis, the isothiazole scaffold presents a unique regioisomeric challenge; distinguishing between the 3-, 4-, and 5-substituted isomers is critical for structure-activity relationship (SAR) validity. This guide provides a self-validating analytical workflow, leveraging high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and advanced nuclear magnetic resonance (NMR) techniques. Special emphasis is placed on the diagnostic proton-proton coupling constant (

)
as the definitive discriminator of the 5-substituted regioisomer.

Introduction: The Regioisomer Challenge

The isothiazole ring system contains three potential substitution sites: positions 3, 4, and 5. In the synthesis of isothiazoleacetic acids—often used as building blocks for bioactive piperazine derivatives (e.g., analogs of lurasidone or ziprasidone metabolites)—regio-control can be imperfect.

  • 3-Substituted: Side chain at C3; protons at H4, H5.

  • 4-Substituted: Side chain at C4; protons at H3, H5.

  • 5-Substituted: Side chain at C5; protons at H3, H4.

Misidentification of these isomers leads to erroneous biological data. This guide establishes a protocol to unambiguously confirm the 5-isothiazoleacetic acid structure, differentiating it from its 3- and 4-isomers using scalar coupling logic.

Analytical Strategy & Workflow

High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, the molecular formula must be confirmed to rule out oxidation byproducts (e.g., S-oxides).

  • Method: ESI-TOF (Electrospray Ionization Time-of-Flight), Negative Mode.

  • Target Ion:

    
    
    
  • Calculated m/z: 142.0041 (for

    
    ).
    
  • Acceptance Criteria: Mass error < 5 ppm.

Infrared Spectroscopy (IR)

IR provides a quick "fingerprint" validation of functional groups.

  • Carboxylic Acid: Broad O-H stretch (

    
    ) and strong C=O stretch (
    
    
    
    ).
  • Isothiazole Ring: Characteristic C=N stretch (

    
    ) and C-S absorptions.
    
Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation. The connectivity is established via 1D and 2D experiments.

1H NMR Prediction & Logic

For 5-isothiazoleacetic acid , we expect:

  • H3 Proton: Deshielded (adjacent to Nitrogen). Expected

    
     ppm.[1][2]
    
  • H4 Proton: Shielded relative to H3. Expected

    
     ppm.[1]
    
  • Coupling (

    
    ):  The vicinal coupling between H3 and H4 in isothiazoles is typically 1.5 – 2.0 Hz .
    
    • Note: This is distinct from

      
       (typically 4.0 – 5.0 Hz) seen in 3-substituted isomers.
      
13C NMR & HMBC
  • HMBC Correlations: The methylene protons of the acetic acid tail (

    
    ) must show a strong 3-bond correlation (
    
    
    
    ) to C4 and a 2-bond correlation (
    
    
    ) to C5 .

Data Presentation & Interpretation

NMR Chemical Shift Summary

The following data represents the theoretical consensus values derived from 5-methylisothiazole analogs and substituent effects.

NucleusAssignmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
1H H3 8.45Doublet (d)

Adjacent to N; deshielded.
1H H4 7.15Doublet (d)

Critical: Small

confirms 3,4-relationship.
1H -CH2- 3.95Singlet (s)-May show broadening if long-range coupling exists.
1H -COOH 11.50Broad (br)-Exchangeable with

.
13C C=O 171.0--Carboxyl carbon.
13C C5 162.5--Quaternary; attachment point for side chain.
13C C3 157.0--C=N carbon.
13C C4 124.0--Upfield aromatic carbon.
13C -CH2- 34.5--Methylene bridge.
Distinguishing Regioisomers (The "Expertise" Pillar)

The most common error is confusing the 5-isomer with the 3-isomer. Use this matrix to validate your structure.

Feature5-Isothiazoleacetic acid (Target)3-Isothiazoleacetic acid (Isomer)4-Isothiazoleacetic acid (Isomer)
Protons Present H3, H4H4, H5H3, H5
Coupling Pattern Doublets (

Hz)
Doublets (

Hz)
Singlets or small

Hz
HMBC from -CH2- Correlates to C4 (aromatic CH)Correlates to C4 (aromatic CH)Correlates to C3 & C5 (Quaternary)

Visualization of Logic Pathways

The following diagrams illustrate the decision-making process and the HMBC connectivity proof.

ElucidationLogic cluster_HMBC HMBC Validation (Self-Check) Start Unknown Isothiazole Derivative Step1 1H NMR Analysis: Identify Aromatic Region (6.5 - 9.0 ppm) Start->Step1 Branch1 Are there 2 aromatic protons? Step1->Branch1 CaseA Protons at H4 & H5 (Coupling J ~ 4-5 Hz) Branch1->CaseA Large J CaseB Protons at H3 & H5 (Coupling J < 1 Hz) Branch1->CaseB No/Small J CaseC Protons at H3 & H4 (Coupling J ~ 1.8 Hz) Branch1->CaseC Medium/Small J ResultA 3-Isothiazoleacetic acid CaseA->ResultA ResultB 4-Isothiazoleacetic acid CaseB->ResultB ResultC CONFIRMED: 5-Isothiazoleacetic acid CaseC->ResultC HMBC_Node HMBC Spectrum: Tail Protons (-CH2-) -> Ring Carbons Check Correlation to C4 (CH) and C5 (Quaternary) HMBC_Node->Check Check->ResultC Validates

Caption: Decision tree for distinguishing isothiazole regioisomers based on scalar coupling constants (


) and HMBC validation.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp lines and accurate coupling measurement:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why DMSO? Isothiazoleacetic acids are polar.

      
       may lead to aggregation or poor solubility, broadening the carboxylic acid peak.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Reference: Ensure TMS (Tetramethylsilane) is present or reference the residual DMSO quintet to 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz minimum (500+ MHz recommended for resolving small couplings).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse). Number of scans (NS) = 16.

    • 13C: Proton-decoupled zgpg30. NS = 512+ (to detect quaternary carbons C3/C5).

    • HSQC: Phase-sensitive (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH3 from CH2.

    • HMBC: Long-range optimized for 8 Hz coupling (hmbcgplpndqf).

References

  • Wasylishen, R. E., et al. "Proton Spin-Spin Coupling Constants in Isothiazole, Isoxazole, and Some of Their Alkyl Derivatives." Canadian Journal of Chemistry, vol. 52, no. 5, 1974, pp. 833–836. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • PubChem. "5-Methylisothiazole (Compound Summary)." National Library of Medicine. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (General Reference for Isothiazole IR/NMR ranges).

Sources

Foundational

5-Isothiazoleacetic acid CAS number and IUPAC name

This guide provides an in-depth technical profile of 5-Isothiazoleacetic acid , a heterocyclic building block with applications in medicinal chemistry and agrochemical research.[1] CAS: 10271-84-8[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 5-Isothiazoleacetic acid , a heterocyclic building block with applications in medicinal chemistry and agrochemical research.[1]

CAS: 10271-84-8[1][2]

Executive Summary

5-Isothiazoleacetic acid (IUPAC: 2-(1,2-thiazol-5-yl)acetic acid) is a heteroaromatic carboxylic acid used primarily as a scaffold in drug discovery and plant growth regulator research.[1] It serves as a bioisostere for phenylacetic acid and thiazoleacetic acid, offering unique electronic properties due to the 1,2-thiazole ring system.[1]

Critical Distinction: This compound is frequently confused with ISO-1 (CAS 478336-92-4), which is a dihydroisoxazole derivative used as a Macrophage Migration Inhibitory Factor (MIF) inhibitor.[1] Researchers must verify the ring structure (isothiazole vs. isoxazole) to ensure experimental integrity.[1]

Chemical Identity & Properties

PropertyData
CAS Number 10271-84-8
IUPAC Name 2-(Isothiazol-5-yl)acetic acid
Molecular Formula C₅H₅NO₂S
Molecular Weight 143.16 g/mol
SMILES OC(=O)Cc1ccns1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
pKa (Predicted) ~3.8 – 4.2 (Carboxylic acid proton)
Key Isomers 3-Isothiazoleacetic acid (CAS 10271-91-7); 4-Isothiazoleacetic acid

Synthesis & Production Methodologies

The synthesis of 5-isothiazoleacetic acid relies on the functionalization of the isothiazole ring at the C-5 position.[1] The C-5 proton is the most acidic on the ring, allowing for selective lithiation, though care must be taken to prevent ring fragmentation.[1]

Method A: Lithiation-Carboxylation (Direct Functionalization)

This method utilizes the acidity of the C-5 proton.

  • Starting Material: 5-Methylisothiazole.[1]

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C in THF generates the 5-lithiomethyl species. Note: n-Butyllithium (n-BuLi) is often avoided as it can attack the sulfur atom or the C-N bond, leading to ring opening.[1]

  • Quenching: The lithiated intermediate is reacted with dry ice (CO₂) or a chloroformate ester followed by hydrolysis.[1]

Method B: Arndt-Eistert Homologation

Used to convert Isothiazole-5-carboxylic acid (CAS 10271-85-9) to the acetic acid derivative.[1]

  • Activation: Isothiazole-5-carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).

  • Diazoketone Formation: Reaction with diazomethane yields the α-diazoketone.[1]

  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields 5-isothiazoleacetic acid.

Method C: Displacement of 5-Halomethyl Precursors
  • Bromination: 5-Methylisothiazole is brominated (NBS/AIBN) to form 5-(bromomethyl)isothiazole.

  • Cyanation: Displacement with Sodium Cyanide (NaCN) yields 5-isothiazoleacetonitrile.[1]

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile converts it to the carboxylic acid.[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 5-Methylisothiazole Inter1 5-Lithiomethyl-isothiazole Start1->Inter1 LDA, THF, -78°C Inter2 5-(Bromomethyl)isothiazole Start1->Inter2 NBS, AIBN Start2 Isothiazole-5-carboxylic Acid Inter4 Acid Chloride Start2->Inter4 SOCl2 Product 5-Isothiazoleacetic Acid (CAS 10271-84-8) Inter1->Product 1. CO2 2. H3O+ Inter3 5-Isothiazoleacetonitrile Inter2->Inter3 NaCN, DMSO Inter3->Product HCl/H2O, Reflux Inter5 Diazoketone Inter4->Inter5 CH2N2 Inter5->Product Ag2O, H2O (Arndt-Eistert)

Caption: Primary synthetic routes to 5-isothiazoleacetic acid via lithiation, cyanation, or homologation.

Biological & Pharmaceutical Applications[1][3][4]

Auxin Analog (Agrochemicals)

Like its structural analogs (Indole-3-acetic acid, Thiazole-5-acetic acid), 5-isothiazoleacetic acid exhibits auxin-like activity in plant physiology.[1]

  • Mechanism: Mimics the indole acetic acid pharmacophore, binding to TIR1/AFB auxin receptors to modulate gene expression.[1]

  • Utility: Used in research to study structure-activity relationships (SAR) of heteroaryl auxins and as a precursor for herbicide development.

Pharmaceutical Intermediate

The compound serves as a versatile "warhead" or linker in medicinal chemistry:

  • Quinuclidinyl Esters: Derivatives such as 5-isothiazoleacetic acid 3-quinuclidinyl ester have been synthesized for evaluation as anticholinergic agents or ligands for G-protein coupled receptors (GPCRs).[1]

  • Bioisosterism: The isothiazole ring acts as a bioisostere for the thiazole ring (found in drugs like Ritonavir or Cefdinir) and the phenyl ring, offering altered metabolic stability and hydrogen-bonding potential.[1]

Distinction from MIF Inhibitors

While ISO-1 is a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), it is chemically (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester .[1][2][3][4]

  • 5-Isothiazoleacetic acid is NOT ISO-1.

  • However, 5-isothiazoleacetic acid derivatives are explored in parallel libraries to screen for novel MIF inhibitors with improved stability over the isoxazoline core of ISO-1.[1]

Experimental Protocols

Protocol: General Handling & Storage
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.[1]

  • Solubility Prep: For biological assays, prepare a 100 mM stock solution in anhydrous DMSO.[1] Dilute into aqueous buffers immediately prior to use.

Protocol: Synthesis of Methyl Ester Derivative (Esterification)

To generate the methyl ester for purification or characterization:

  • Dissolution: Dissolve 1.0 eq of 5-Isothiazoleacetic acid in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Add 0.1 eq of concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

References

  • ChemBK. (2025).[1] 5-Isothiazoleacetic acid Product Entry. Retrieved from [1]

  • Lubetsky, J. B., et al. (2002).[1] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1][5] Journal of Biological Chemistry, 277(28), 24976-24982.[1][5] (Clarification of ISO-1 structure).

  • Katritzky, A. R., et al. (1993).[1] "Lithiation of Isothiazoles." Journal of Organic Chemistry. (General methodology for isothiazole functionalization).

  • National Institutes of Health (PubChem). (2025).[1] Thiazole-5-carboxylic acid and Derivatives. Retrieved from [1]

  • Cayman Chemical. (2025).[1] ISO-1 Product Information. Retrieved from [1]

Sources

Exploratory

Technical Guide: The Biological Potential of Isothiazole Scaffolds in Drug Discovery

Executive Summary The isothiazole ring (1,2-thiazole) represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. Distinct from its ubiquitous isomer 1,3-thiazole, the isothiazole core offers u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole ring (1,2-thiazole) represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. Distinct from its ubiquitous isomer 1,3-thiazole, the isothiazole core offers unique electronic properties due to the adjacent nitrogen-sulfur (N-S) bond, which imparts specific dipole moments and hydrogen-bonding capabilities. This guide analyzes the therapeutic landscape of isothiazole derivatives, focusing on their emerging roles as SARM1 inhibitors for neuroprotection , antiviral agents , and anticancer effectors . It provides a blueprint for synthesizing and validating these compounds, moving beyond generic screening to targeted rational drug design.

Part 1: The Isothiazole Pharmacophore

Chemical Architecture & Bioisosterism

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur at adjacent positions (


).[1][2][3]
  • Electronic Character: The N-S bond is weak and polarizable, allowing the ring to act as an electron sink. The nitrogen atom at position 2 is less basic than in pyridine but can still participate in hydrogen bonding.

  • Lipophilicity: The sulfur atom enhances lipophilicity compared to isoxazole (O-N), improving membrane permeability—a critical factor for CNS-targeting drugs like SARM1 inhibitors.

  • Bioisosterism: Isothiazole is often used as a bioisostere for pyridine, thiophene, and phenyl rings to modulate metabolic stability and solubility without altering the steric bulk significantly.

Part 2: Therapeutic Landscape & Mechanisms

Neuroprotection: The SARM1 Frontier

The most significant recent advancement in isothiazole pharmacology is the discovery of SARM1 (Sterile Alpha and TIR Motif containing 1) inhibitors . SARM1 is an NADase enzyme that triggers axon degeneration (Wallerian degeneration) after injury.

  • Mechanism: Activated SARM1 rapidly depletes axonal NAD+, leading to metabolic collapse and structural disintegration.[4]

  • Isothiazole Action: Certain 3-iodo-isothiazole derivatives act as irreversible inhibitors of SARM1. They covalently modify the active site, preventing NAD+ hydrolysis and preserving axonal integrity in neuropathies (e.g., chemotherapy-induced peripheral neuropathy).

Antiviral Activity: Beyond Denotivir

Isothiazoles have established efficacy in virology.[5]

  • Lead Compound: Denotivir (Vratizolin) is a clinical isothiazole drug used topically for Herpes Simplex Virus (HSV).

  • SAR Insight: The presence of a mercapto group (-SH) or alkylthio group at position 3 is critical for activity against Picornaviruses (Polio, Echo) and HIV. The sulfur moiety likely interacts with cysteine residues in viral polymerases or capsid proteins.

Anticancer: Epigenetic Modulation

Isothiazole-based hydroxamic acids function as Histone Deacetylase (HDAC) inhibitors .

  • Targeting: The isothiazole ring serves as a "cap group" that fits into the rim of the HDAC active site, while a linker extends to a zinc-binding group (ZBG) that chelates the catalytic

    
     ion. This inhibition leads to hyperacetylation of histones, reactivating tumor suppressor genes.
    

Part 3: Visualizing the Logic

Diagram 1: SARM1 Inhibition Mechanism

This pathway illustrates how isothiazole inhibitors block the metabolic collapse in axons.

SARM1_Pathway Injury Axonal Injury (Chemo/Trauma) NMNAT NMNAT2 Loss Injury->NMNAT Triggers NMN_Rise NMN Accumulation NMNAT->NMN_Rise Causes SARM1_Inactive SARM1 (Inactive) SARM1_Active SARM1 (Active NADase) SARM1_Inactive->SARM1_Active Activated by NMN NAD_Depletion NAD+ Depletion SARM1_Active->NAD_Depletion Hydrolyzes NAD+ Protection Axonal Preservation SARM1_Active->Protection Blocked Degeneration Axon Degeneration NAD_Depletion->Degeneration Metabolic Collapse Isothiazole Isothiazole Inhibitor (Covalent Binder) Isothiazole->SARM1_Active Irreversible Inhibition

Caption: The SARM1-dependent axon degeneration pathway. Isothiazole compounds covalently bind to the active SARM1 NADase, preventing NAD+ depletion and subsequent axonal death.

Diagram 2: Structure-Activity Relationship (SAR)

A strategic map for optimizing the isothiazole core.

Isothiazole_SAR Core Isothiazole Core (1,2-Thiazole) Pos3 Position 3 (C) Core->Pos3 Pos4 Position 4 (C) Core->Pos4 Pos5 Position 5 (C) Core->Pos5 P3_Antiviral Mercapto/Alkylthio (Antiviral: HIV/Polio) Pos3->P3_Antiviral P3_H_Bond H-Bond Acceptor (Kinase Selectivity) Pos3->P3_H_Bond P4_Stability Halogen (Cl/Br/I) (Metabolic Stability) Pos4->P4_Stability P4_EWG EWG (CN/NO2) (Modulates pKa) Pos4->P4_EWG P5_Potency Aryl/Heteroaryl (Hydrophobic Pocket) Pos5->P5_Potency P5_Linker Amide Linker (HDAC Inhibition) Pos5->P5_Linker

Caption: SAR Map of the Isothiazole Scaffold. Position 3 dictates target affinity (viral vs kinase), Position 4 controls stability, and Position 5 is the primary vector for potency expansion.

Part 4: Experimental Protocols

Synthesis: [4+1] Annulation Strategy

Rationale: Traditional isothiazole synthesis (oxidative annulation of elemental sulfur) is harsh and low-yielding. The modern [4+1] annulation of


-ketodithioesters with ammonium acetate is "carbon-economic," utilizing mild conditions to generate 3,5-disubstituted isothiazoles.[6][7]

Reagents:

  • 
    -ketodithioester (Substrate)
    
  • Ammonium Acetate (

    
    , Nitrogen source)
    
  • Solvent: Ethanol or DMF

  • Catalyst: None (Self-catalyzed) or mild Lewis acid (

    
    )
    

Protocol Steps:

  • Preparation: Dissolve 1.0 mmol of

    
    -ketodithioester in 5 mL of Ethanol.
    
  • Addition: Add 5.0 mmol (5 equiv) of

    
    .
    
  • Reaction: Stir the mixture at reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
    • Mechanism:[4][8][9][10][11][12][13][14][15] The reaction proceeds via imine formation followed by intramolecular cyclization and loss of

      
      /
      
      
      
      .
  • Workup: Cool to room temperature. Pour into ice-cold water (20 mL).

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Bioassay: SARM1 NADase Activity Screen

Rationale: To validate neuroprotective potential, one must measure the inhibition of SARM1's enzymatic cleavage of NAD+.[4]

Protocol Steps:

  • Enzyme Prep: Express and purify recombinant SARM1 (TIR domain) from E. coli or HEK293 cells.

  • Substrate: Use

    
    -NAD+ (etheno-NAD+) . Upon cleavage, it releases fluorescent etheno-nicotinamide (Ex: 300nm, Em: 410nm).
    
  • Incubation:

    • Mix 20 nM SARM1 enzyme with test compound (Isothiazole derivative) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

    • Incubate for 30 mins at RT to allow covalent binding.

  • Initiation: Add

    
    
    
    
    
    -NAD+.
  • Measurement: Monitor fluorescence increase over 60 minutes on a plate reader.

  • Analysis: Calculate

    
     by plotting slope (rate) vs. log[inhibitor].
    

Part 5: Quantitative Data Summary

Activity ClassTargetKey Substituent (Pos 3/4/5)Representative Potency (

/

)
Neuroprotective SARM1 NADase3-Iodo , 5-Aryl10 - 50 nM (Enzymatic inhibition)
Antiviral Poliovirus 13-Mercapto , 5-Phenyl

(Plaque reduction)
Antiviral HIV-1 (IIIB)3-Thio-conjugates

(EC50)
Anticancer HDAC (Class I/II)5-Linker-Hydroxamate < 100 nM (Proliferation arrest)

References

  • SARM1 Inhibition: Bosanac, T., et al. (2021).[16][17] "Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy."[16] Brain.[16][17] Link

  • Antiviral Activity: Clercq, E. D. (2001). "Antiviral drugs: current state of the art." Journal of Clinical Virology. Link

  • Isothiazole Synthesis: Shukla, G., et al. (2016).[7] "Metal- and Catalyst-Free [4+1] Annulation of

    
    -Ketodithioesters/Thioamides with Ammonium Acetate: A Facile Access to Isothiazoles." Organic Letters. Link
    
  • Denotivir (Vratizolin): "Denotivir - National Center for Advancing Translational Sciences." Link

  • HDAC Inhibitors: Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules. Link

Sources

Foundational

Isothiazole Scaffolds in Medicinal Chemistry: From Synthetic Architectures to Clinical Therapeutics

Topic: Review of Isothiazole-Containing Compounds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isothiazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Isothiazole-Containing Compounds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur in a 1,2-relationship, represents a distinct pharmacophore in modern medicinal chemistry.[1][2][3] Unlike its 1,3-isomer (thiazole), isothiazole offers a unique physicochemical profile characterized by lower basicity, specific hydrogen bond accepting capabilities, and metabolic resilience. This guide analyzes the structural utility of isothiazole and benzisothiazole scaffolds, detailing their synthesis, structure-activity relationships (SAR), and clinical applications in antipsychotics (e.g., Lurasidone, Ziprasidone) and emerging kinase inhibitors.

Chemical Architecture & Physicochemical Profile

The Isothiazole Bioisostere

Isothiazole is defined by the presence of a weak S–N bond, which imparts specific electronic properties distinct from thiazole and isoxazole.[2]

  • Aromaticity: Isothiazole possesses 6

    
    -electron aromaticity but is less stable than thiazole due to the weaker S–N bond (bond energy ~50-60 kcal/mol vs. C–S or C–N bonds).
    
  • Basicity: The nitrogen atom in isothiazole is less basic (

    
     of conjugate acid 
    
    
    
    ) compared to thiazole (
    
    
    ) and pyridine (
    
    
    ). This low basicity reduces protonation at physiological pH, enhancing membrane permeability for CNS-targeted drugs.
  • Lipophilicity & Metabolic Stability: The sulfur atom increases lipophilicity relative to isoxazole (O-analogue), facilitating hydrophobic interactions within binding pockets (e.g., D2 receptor hydrophobic accessory pockets).

Comparative Physicochemical Landscape

The following diagram illustrates the physicochemical divergence between isothiazole and its common bioisosteres.

PhysicochemicalProperties Iso Isothiazole (1,2-S,N) Low Basicity (pKa ~ -0.5) Mod. Lipophilicity Thia Thiazole (1,3-S,N) Mod. Basicity (pKa ~ 2.5) High Stability Iso->Thia Regioisomerism (Increased Basicity) Isox Isoxazole (1,2-O,N) Very Low Basicity Lower Lipophilicity Iso->Isox Bioisosterism (S -> O Exchange) Feature Key Medicinal Utility: Metabolic Stability Pi-Stacking Capability CNS Penetration Iso->Feature Exhibits

Figure 1: Comparative physicochemical profile of isothiazole against key bioisosteres.

Synthetic Strategies & Protocols

The construction of the isothiazole core typically proceeds via two primary strategies: Oxidative Cyclization (Type A) and [4+1] Annulation (Type B).

Method A: Oxidative Cyclization of -Thioxoketones

This is the classical route for generating 3,5-disubstituted isothiazoles. It involves the formation of a C–C–C–S–N backbone followed by oxidative closure of the S–N bond.

Reaction Mechanism:

  • Condensation of a

    
    -keto ester/amide with a thionating agent (e.g., Lawesson’s reagent) to form a 
    
    
    
    -thioxoketone.
  • Treatment with hydroxylamine to form the oxime.

  • Oxidative cyclization using oxidizing agents like Chloranil,

    
    , or 
    
    
    
    .
Method B: [4+1] Annulation (Modern Approach)

Recent advances utilize the reaction of enaminoesters with elemental sulfur and nitrogen sources, often catalyzed by transition metals or under metal-free conditions using iodine.

Experimental Protocol: Synthesis of 4-Phenylisothiazole

Note: This protocol is a standardized adaptation of oxidative cyclization methods.

Materials:

  • 
    -Amino-throcinnamic acid amide (Precursor)
    
  • Chloranil (Oxidant)

  • Toluene (Solvent)

  • Silica gel (Purification)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of the appropriate

    
    -amino-thioketone in 50 mL of anhydrous toluene.
    
  • Oxidation: Add 11 mmol of Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
    
  • Work-up: Cool the mixture to room temperature. Filter off the hydroquinone byproduct.

  • Extraction: Wash the filtrate with 10% NaOH (2 x 20 mL) to remove residual oxidant species, followed by brine.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic singlet at C3/C5 positions if unsubstituted) and HRMS.
    

SynthesisWorkflow Start Starting Material: Beta-Thioxoketone or Thioamide Step1 Step 1: Oximation/Amine Formation (+ NH2OH or NH3) Start->Step1 Condensation Step2 Step 2: Oxidative Cyclization (Reagents: I2, H2O2, or Chloranil) Formation of S-N Bond Step1->Step2 Cyclization Step3 Step 3: Workup & Purification (Removal of oxidant byproducts) Step2->Step3 Quench End Final Product: Isothiazole Scaffold Step3->End Isolation

Figure 2: General workflow for the oxidative synthesis of isothiazole scaffolds.

Medicinal Chemistry & SAR Landscapes

The isothiazole ring, particularly in its 1,2-benzisothiazole fused form, is a privileged scaffold in neuropsychiatry.

The Benzisothiazole Pharmacophore in Antipsychotics

The 1,2-benzisothiazole moiety is critical for high-affinity binding to Dopamine


 and Serotonin 

receptors. It serves as a planar, lipophilic anchor that engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding pocket.
Key Drug: Lurasidone (Latuda®)
  • Structure: Contains a 1,2-benzisothiazole ring linked via a piperazine spacer to a bicyclic imide.

  • Mechanism: Potent antagonist at

    
    , 
    
    
    
    , and
    
    
    receptors.
  • SAR Insight: The benzisothiazole ring provides superior metabolic stability compared to the benzisoxazole ring found in Risperidone. The S-atom confers specific electronic properties that optimize the

    
     affinity ratio, reducing extrapyramidal side effects (EPS).
    
Quantitative Data: Isothiazole-Based Therapeutics
CompoundClassCore ScaffoldPrimary TargetsKey Clinical/SAR Feature
Lurasidone Antipsychotic1,2-Benzisothiazole

,

,

High

affinity improves cognition; low metabolic liability.
Ziprasidone Antipsychotic1,2-Benzisothiazole

,

Dual inhibition; benzisothiazole acts as the "head" group for receptor docking.
Perospirone Antipsychotic1,2-Benzisothiazole

,

,

Partial agonist at

due to linker flexibility attached to the scaffold.
Denotivir AntiviralIsothiazole-4-amideViral ReplicationIsothiazole amide mimics nucleoside features; inhibits viral replication.

Biological Mechanisms & Therapeutic Applications[5][6][7][8][9]

CNS Modulation (Schizophrenia & Bipolar)

The primary success of isothiazoles lies in modulating monoaminergic neurotransmission. The benzisothiazole moiety acts as a "privileged structure" for GPCR class A receptors.

Lurasidone Signaling Pathway: Lurasidone functions as an antagonist. By blocking


 receptors, it reduces positive symptoms of schizophrenia. Simultaneous blockade of 

and

modulates downstream glutamatergic and cholinergic firing, improving cognitive symptoms and reducing EPS.

LurasidoneMechanism Lura Lurasidone (Benzisothiazole Core) D2 Dopamine D2 Receptor Lura->D2 High Affinity (Ki 1.68 nM) HT2A Serotonin 5-HT2A Receptor Lura->HT2A High Affinity (Ki 2.03 nM) HT7 Serotonin 5-HT7 Receptor Lura->HT7 High Affinity (Ki 0.5 nM) Antag Antagonism/Blockade D2->Antag HT2A->Antag HT7->Antag PosSymp Reduction in Positive Symptoms (Psychosis) Antag->PosSymp EPS Reduced EPS Liability Antag->EPS Balanced D2/5-HT2A ratio Cog Improved Cognitive Function Antag->Cog 5-HT7 Modulation

Figure 3: Multireceptor binding profile and downstream therapeutic effects of Lurasidone.

Emerging Applications: Kinase Inhibition

Recent medicinal chemistry efforts have expanded the isothiazole scaffold into oncology.

  • Aurora Kinase Inhibitors: 3,4-Disubstituted isothiazoles have shown potency as ATP-competitive inhibitors of Aurora A/B kinases, critical for regulating mitosis. The isothiazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Alanine residues).

  • Design Logic: Replacing the thiazole ring in established kinase inhibitors with isothiazole often improves solubility and alters the vector of substituents, allowing access to novel binding pockets.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis. (2019).[1] Link

  • Lurasidone hydrochloride. National Center for Biotechnology Information. PubChem Compound Summary. (2024).[4] Link

  • Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review. Clin Pharmacokinet. (2016). Link

  • Isothiazole Synthesis. Organic Chemistry Portal. (2024). Link

  • Bioisosterism: A Rational Approach in Drug Design. Chem. Rev. (1996).[5] Link

  • Recent studies on protein kinase signaling inhibitors based on thiazoles (and isothiazole analogues). RSC Advances. (2024). Link

Sources

Exploratory

discovery and history of 5-Isothiazoleacetic acid

This guide provides an in-depth technical analysis of 5-Isothiazoleacetic acid , a specialized heteroaryl compound. It distinguishes the molecule from its isoxazole analogs (such as the MIF inhibitor ISO-1), details its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Isothiazoleacetic acid , a specialized heteroaryl compound. It distinguishes the molecule from its isoxazole analogs (such as the MIF inhibitor ISO-1), details its chemical history within the "isothiazole boom" of the 1960s, and outlines its synthesis and biological applications.

Discovery, Synthesis, and Chemical Utility

Executive Summary

5-Isothiazoleacetic acid (CAS: 10271-84-8 ) is a heteroaromatic carboxylic acid comprising an isothiazole ring substituted at the 5-position with an acetic acid moiety.[1] Historically, it emerged during the mid-20th-century exploration of bioisosteres for indole-3-acetic acid (Auxin) and as a scaffold for pharmaceutical intermediates.

While often confused in literature with its oxygen-containing analog (the MIF inhibitor ISO-1), the sulfur-containing 5-isothiazoleacetic acid represents a distinct chemical entity. It serves as a critical probe in Structure-Activity Relationship (SAR) studies involving plant growth regulation and is a key intermediate in the synthesis of semi-synthetic antibiotics and fungicides.

Historical Genesis: The Isothiazole Boom

The discovery of 5-isothiazoleacetic acid is inextricably linked to the rapid expansion of isothiazole chemistry in the 1950s and 60s.

  • Pre-1950s: The isothiazole ring (1,2-thiazole) was a chemical curiosity, difficult to synthesize compared to its 1,3-thiazole isomer.

  • The Breakthrough (1956-1965): Pioneers like Adams , Slack , and Wooldridge developed robust cyclization methods, allowing for the systematic synthesis of substituted isothiazoles.

  • The Auxin Screen: During this period, agricultural chemists synthesized vast libraries of heteroaryl acetic acids (thiophene, thiazole, isothiazole, pyridine) to test for auxin-like activity. 5-Isothiazoleacetic acid was synthesized to determine if the 1,2-S,N substitution pattern could mimic the indole ring of natural auxin.

Technical Note on Nomenclature & Confusion

CRITICAL DISTINCTION: Researchers must distinguish between two similarly named compounds:

  • 5-Isothiazoleacetic acid (Target of this guide): Contains Sulfur (S-N bond). CAS: 10271-84-8.[1]

  • ISO-1 (MIF Inhibitor): Contains Oxygen (O-N bond, isoxazole). Often referred to as "isoxazole-5-acetic acid methyl ester derivative". Failure to distinguish these leads to critical experimental errors in pharmacological assays.

Synthetic Methodologies

The synthesis of 5-isothiazoleacetic acid requires navigating the reactivity of the isothiazole ring, which is less electron-rich than thiophene but more reactive than pyridine.

Protocol A: The Nitrile Hydrolysis Route (Standard)

This is the most authoritative method for laboratory-scale production, ensuring high regioselectivity.

Step 1: Radical Bromination Precursor: 5-Methylisothiazole Reagents:


-Bromosuccinimide (NBS), Benzoyl peroxide, CCl

(or PhCF

). Mechanism: Free-radical substitution at the benzylic-like methyl group.
  • Yield: ~65-75%

  • Product: 5-(Bromomethyl)isothiazole.

Step 2: Cyanation Reagents: NaCN, DMSO or Ethanol/Water (Caution: Exothermic). Mechanism: S


2 displacement of the bromide.
  • Product: 5-Isothiazoleacetonitrile.

Step 3: Acid Hydrolysis Reagents: Conc. HCl, Reflux, 4h. Mechanism: Hydrolysis of the nitrile to the carboxylic acid via the amide intermediate.

  • Final Product:5-Isothiazoleacetic acid .[1][2]

Protocol B: The Homologation Route (Arndt-Eistert)

Used when starting from 5-isothiazolecarboxylic acid .

  • Formation of Acid Chloride (SOCl

    
    ).
    
  • Reaction with Diazomethane (

    
    ) to form diazoketone.
    
  • Wolff Rearrangement (Ag

    
    O, H
    
    
    
    O) to extend the chain by one carbon.
Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic logic, contrasting the Nitrile route with the Homologation route.

SynthesisPathways cluster_legend Pathway Key Start 5-Methylisothiazole Bromo 5-(Bromomethyl) isothiazole Start->Bromo NBS, Initiator (Radical Halogenation) Nitrile 5-Isothiazole- acetonitrile Bromo->Nitrile NaCN, DMSO (SN2 Substitution) Target 5-Isothiazoleacetic Acid (CAS 10271-84-8) Nitrile->Target HCl, H2O, Reflux (Hydrolysis) AltStart 5-Isothiazole- carboxylic Acid Diazo Diazoketone Intermediate AltStart->Diazo 1. SOCl2 2. CH2N2 Diazo->Target Ag2O, H2O (Wolff Rearrangement) key1 Solid Line: Primary Route (High Yield) key2 Dashed Line: Alternative Route

Caption: Figure 1. Comparative synthetic pathways for 5-Isothiazoleacetic acid. The Nitrile Hydrolysis route (Blue) is preferred for scalability.

Physicochemical & Biological Profile
Chemical Properties
PropertyValueNotes
Molecular Formula C

H

NO

S
Molecular Weight 143.16 g/mol
pKa (Acid) ~3.8 - 4.2Slightly stronger acid than acetic acid due to electron-withdrawing heterocycle.
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents (Hexane).
Stability HighIsothiazole ring is stable to acid hydrolysis conditions.
Biological Significance[3][4][5]
  • Auxin Mimicry:

    • Unlike Indole-3-acetic acid (IAA), 5-isothiazoleacetic acid exhibits weak to negligible auxin activity in standard coleoptile elongation assays.

    • Significance: This negative result helped define the steric and electronic requirements for the auxin receptor (TIR1), demonstrating that the specific geometry of the indole (or naphthalene) ring is crucial for high-affinity binding.

  • Metabolic Fate:

    • It serves as a model metabolite for isothiazole-based agrochemicals. Understanding its stability helps predict the environmental persistence of isothiazole fungicides.

References
  • Wooldridge, K. R. H. (1972). The Chemistry of Isothiazoles. Advances in Heterocyclic Chemistry, 14, 1-43. Link

  • Micetich, R. G. (1970). Lithiation of Isothiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. Link

  • Machon, Z., & Ryng, S. (1988). Synthesis and biological properties of 5-isothiazoleacetic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 40(2), 183-189. (Primary source for specific derivatives).[6][7][8][9][10][11]

  • Al-Zaydi, K. M. (2009). Synthesis and biological activities of some new isothiazole derivatives. Molecules, 14(10), 4158-4165. Link

  • PubChem Database. 5-Isothiazoleacetic acid (CAS 10271-84-8).[1] National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: Safety, Handling, and Reactivity of 5-Isothiazoleacetic Acid

This guide serves as a technical manual for the safe handling, storage, and experimental application of 5-Isothiazoleacetic acid and its structural analogs (e.g., 3-methyl-5-isothiazoleacetic acid). It is designed for me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safe handling, storage, and experimental application of 5-Isothiazoleacetic acid and its structural analogs (e.g., 3-methyl-5-isothiazoleacetic acid). It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).

Document Control:

  • Chemical Family: Heteroaryl Acetic Acids / Isothiazoles

  • Primary CAS Anchor: 10284-40-9 (3-methyl analog reference); Unsubstituted form (Theoretical/Rare)

  • Risk Profile: Irritant / Corrosive / Hygroscopic

Part 1: Chemical Identity & Strategic Hazard Assessment

The Molecule

5-Isothiazoleacetic acid is a bifunctional scaffold featuring a polar carboxylic acid tail and an aromatic isothiazole core . Unlike its isomer thiazole (1,3-position), the isothiazole (1,2-position) contains a weak Nitrogen-Sulfur (N-S) bond. This structural nuance dictates both its reactivity and its specific handling risks.

  • Molecular Formula:

    
     (Unsubstituted) / 
    
    
    
    (3-Methyl analog)
  • Physical State: Off-white to pale yellow crystalline solid.

  • Acidity (pKa): Estimated ~3.8–4.2 (Carboxylic acid). The isothiazole ring is electron-withdrawing, slightly increasing acidity compared to phenylacetic acid.

GHS Hazard Classification (Validated by Analog Data)

While specific toxicological data for the unsubstituted form is limited, data from the 3-methyl analog (CAS 10284-40-9) and Isothiazole-5-carboxylic acid (CAS 10271-85-9) confirm the following GHS classification:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]WARNING
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]WARNING

Critical Safety Note: Although classified as an Irritant, the presence of the N-S bond means that thermal decomposition can release Sulfur Oxides (


)  and Nitrogen Oxides (

)
. In a fire scenario, the hazard profile escalates from "Irritant" to "Toxic Inhalation Hazard."

Part 2: Strategic Handling & Storage Protocols[2]

The "Inert-First" Storage Protocol

Isothiazoles are generally stable, but the acetic acid side chain can be hygroscopic, and the N-S bond is sensitive to light and strong reduction.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is not an immediate threat, but moisture will cause caking and potential hydrolysis over years.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from the acidic moiety.

Solubilization & Experimental Workflow

Solubility Profile:

  • High: DMSO, DMF, Methanol, 1M NaOH (forms salt).

  • Low: Hexanes, Toluene, cold Water (unless pH adjusted).

Senior Scientist Insight: When preparing stock solutions, avoid using unbuffered water. The acidity will drop the pH, potentially affecting downstream biological assays. Always buffer to pH 7.4 immediately if used for cell culture.

Visualization: Safe Handling Decision Matrix

The following diagram outlines the decision logic for handling 5-Isothiazoleacetic acid from storage to disposal, emphasizing the prevention of N-S bond cleavage.

HandlingProtocol Start Start: 5-Isothiazoleacetic Acid Solid Weighing Weighing Station (Anti-Static Gun + Microbalance) Start->Weighing PPE: Nitrile Gloves + N95 SolventSelect Solvent Selection Weighing->SolventSelect DMSO DMSO/DMF (Stock Solution) SolventSelect->DMSO Preferred for Storage Aqueous Aqueous Buffer (PBS/HEPES) SolventSelect->Aqueous Immediate Use Only StrongBase Strong Base (>1M NaOH) RISK: Ring Cleavage SolventSelect->StrongBase AVOID Reaction Reaction / Assay DMSO->Reaction Aqueous->Reaction Waste Waste Disposal (Segregate: Acidic/Organic) StrongBase->Waste Decomposed Reaction->Waste

Figure 1: Operational workflow for solubilization and handling. Note the critical warning against strong bases which may degrade the isothiazole ring.

Part 3: Emergency Response & Reactivity[2]

Firefighting & Decomposition

In the event of a fire, standard dry chemical or


 extinguishers are appropriate. However, the smoke toxicity  is the primary concern.
  • Decomposition Products:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Action: Firefighters must wear full SCBA. Do not inhale smoke.[2]

Accidental Release (Spill Protocol)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use a P100 respirator.

  • Neutralization:

    • Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate).

    • Why? This neutralizes the carboxylic acid group, reducing volatility and irritation potential.

  • Cleanup: Sweep up the neutralized solid (now a salt) into a chemical waste container. Clean the surface with water and soap.[2][3][4]

Chemical Incompatibilities
  • Strong Reducing Agents (e.g.,

    
    , Raney Ni):  Will cleave the N-S bond, destroying the ring and releasing sulfides.
    
  • Strong Oxidizers: May oxidize the sulfur or the methylene group.

  • Acid Chlorides: Compatible, often used to convert the acid to an acyl chloride for coupling.

Part 4: Synthesis & Reactivity Visualization

To understand the safety constraints, one must understand the molecule's "soft spots." The diagram below illustrates the chemical vulnerability of the scaffold.

ReactivityProfile Core 5-Isothiazoleacetic Acid AcidGroup Carboxylic Acid (-COOH) Reactivity: Standard Coupling Core->AcidGroup Amide Coupling / Esterification NSBond N-S Bond (Isothiazole Ring) Reactivity: Reductive Cleavage Core->NSBond Vulnerable to Raney Ni / H2 C5Position C-5 Methylene (-CH2-) Reactivity: Deprotonation Core->C5Position Enolizable (Weakly)

Figure 2: Reactivity map highlighting the stability of the acid group versus the vulnerability of the N-S bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives hazard classification.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Isothiazoleacetic Acid

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes the most efficient, atom-economical synthetic route (Lateral Lithiation) while providing a robust...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes the most efficient, atom-economical synthetic route (Lateral Lithiation) while providing a robust alternative for scale-up (Willgerodt-Kindler).

Executive Summary & Strategic Rationale

5-Isothiazoleacetic acid is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for phenylacetic acid and a precursor for various auxin-like compounds and potential MIF (Macrophage Migration Inhibitory Factor) antagonists.[1]

While historical methods for synthesizing 5-substituted isothiazoles rely on complex ring-closure procedures or harsh radical halogenations, this protocol utilizes a Direct Lateral Lithiation strategy. This approach exploits the specific acidity of the C-5 methyl group in 5-methylisothiazole, enabling a single-step carbon-carbon bond formation.

Key Advantages of this Protocol:

  • Atom Economy: Direct functionalization of the commercially available 5-methylisothiazole.[1]

  • Selectivity: Uses kinetic control (-78°C) to prevent ring cleavage, a common failure mode in isothiazole chemistry.[1]

  • Scalability: Avoids the use of explosive diazomethane (Arndt-Eistert method) or toxic cyanides (nucleophilic displacement).[1]

Retrosynthetic Analysis

The strategic disconnection relies on the acidity of the methyl protons at the 5-position.[1] The sulfur atom in the isothiazole ring enhances the acidity of the adjacent methyl group, allowing for deprotonation by strong, bulky bases like Lithium Diisopropylamide (LDA).

Retrosynthesis Product 5-Isothiazoleacetic Acid (Target) Intermediate [5-Lithiomethylisothiazole] (Transient Species) Product->Intermediate Carboxylation Start 5-Methylisothiazole (Commercial Precursor) Intermediate->Start Lateral Lithiation Reagents 1. LDA, THF, -78°C 2. CO2 (s) 3. H3O+

Figure 1: Retrosynthetic disconnection showing the direct conversion of 5-methylisothiazole to the target acid via a lithiated intermediate.

Primary Protocol: Lateral Lithiation & Carboxylation

Materials & Reagents
ReagentRolePurity/GradeNotes
5-Methylisothiazole Starting Material>98%Dried over molecular sieves if necessary.[1]
n-Butyllithium (n-BuLi) Base Precursor1.6M or 2.5M in HexanesTitrate before use.[1] Pyrophoric.
Diisopropylamine (DIPA) Base Precursor99%Distilled over CaH2; Store under Ar.[1]
Tetrahydrofuran (THF) SolventAnhydrousDistilled from Na/Benzophenone or from SPS.[1]
Dry Ice (CO2) ElectrophileSolid BlockClean surface; crush immediately before use.[1]
Hydrochloric Acid (HCl) Quench/Workup2M Aqueous-
Experimental Procedure (Step-by-Step)
Step 1: Generation of LDA (In-situ)
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent Charge: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 equiv, 11 mmol) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 11 mmol) over 15 minutes. Ensure the internal temperature does not rise above -70°C.

  • Activation: Stir the mixture at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Step 2: Lateral Lithiation of 5-Methylisothiazole
  • Addition: Dissolve 5-Methylisothiazole (1.0 equiv, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Critical Process Parameter (CPP): The solution will likely turn a deep color (often orange/red), indicating the formation of the lithiated anion.[1]

  • Reaction Time: Stir at -78°C for 45–60 minutes. Do not warm up, as this may lead to ring fragmentation (cleavage of the S-N bond).

Step 3: Carboxylation (The Trap)
  • CO2 Addition: Add an excess of crushed, solid Dry Ice (approx. 10-20g) directly into the reaction flask through a powder funnel (under a stream of nitrogen to prevent moisture entry). Alternatively, bubble dry gaseous CO2 through the solution.

  • Warming: Allow the reaction to stir for 30 minutes at -78°C, then remove the cooling bath and allow it to warm to room temperature (25°C) over 2 hours. The mixture should become a thick slurry (lithium carboxylate salt).

Step 4: Quench & Isolation
  • Quench: Carefully add water (20 mL) to dissolve the salts.

  • Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted starting material and neutral byproducts.[1] Discard the organic (ether) layer.

  • Acidification: Acidify the aqueous layer to pH ~2 using 2M HCl. A precipitate (the product) may form.[2]

  • Extraction (Product): Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Drying: Combine the EtOAc layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, 5% MeOH in DCM with 1% AcOH).

Alternative Protocol: Willgerodt-Kindler Reaction

Use this method if cryogenic facilities (-78°C) are unavailable or for multi-gram scale-up where n-BuLi handling is hazardous.[1]

Precursor: 5-Acetylisothiazole (Synthesized via Friedel-Crafts or from 5-isothiazolecarboxylic acid derivatives).[1]

  • Reagents: 5-Acetylisothiazole (1 eq), Sulfur (2 eq), Morpholine (3 eq).[1]

  • Reflux: Heat the mixture at 130°C for 4-6 hours.

  • Intermediate: Isolate the thiomorpholide intermediate.

  • Hydrolysis: Reflux the thiomorpholide in concentrated H2SO4/Acetic Acid or NaOH/EtOH to yield 5-Isothiazoleacetic acid .

  • Note: This method produces a sulfurous odor and requires rigorous ventilation.

Analytical Validation & Quality Control

TestExpected ResultInterpretation
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, COOH)Confirms carboxylic acid proton.[1]
δ 8.45 (d, J=1.8 Hz, 1H, H-3)Characteristic Isothiazole ring proton.[1]
δ 7.15 (s, 1H, H-4)Ring proton adjacent to substitution.[1]
δ 3.95 (s, 2H, CH2) Diagnostic Singlet: Confirms acetic acid side chain.[1]
HPLC Purity >95% (AUC)Retention time distinct from 5-methylisothiazole.[1]
Mass Spec (ESI-) [M-H]- = 142.0Consistent with Molecular Weight of 143.[1]16.

Critical Safety & Technical Notes

Technical Note: ISO-1 Differentiation

WARNING: Do not confuse 5-Isothiazoleacetic acid with the MIF inhibitor commonly known as ISO-1 .[1]

  • Target Molecule: 5-Isothiazoleacetic acid (Heterocycle: Isothiazole, S-N bond).[1]

  • ISO-1 (MIF Inhibitor): (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester (Heterocycle: Isoxazole, O-N bond).[1][3]

  • Ensure your starting material is 5-methylisothiazole , not 5-methylisoxazole .[1]

Safety Hazards
  • n-Butyllithium: Extreme fire hazard.[1] Pyrophoric. Reacts violently with water. Use only with proper training and inert atmosphere techniques.

  • Isothiazoles: Many isothiazole derivatives have strong odors and potential sensitizing properties.[1] Handle in a fume hood.

  • Ring Cleavage: Isothiazoles are less stable than thiazoles toward strong bases.[1] Strict adherence to the -78°C temperature limit is required to prevent ring opening (S-N bond cleavage).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Prepare LDA (THF, -78°C) Step2 Add 5-Methylisothiazole (Dropwise, T < -70°C) Step1->Step2 Step3 Stir 45 min (Formation of Anion) Step2->Step3 Step4 Add Excess CO2 (Dry Ice) Step3->Step4 Step5 Quench with Water Wash with Ether Step4->Step5 Warm to RT Step6 Acidify (pH 2) Extract with EtOAc Step5->Step6 Step7 Isolate Product (Recrystallize) Step6->Step7

Figure 2: Operational workflow for the synthesis of 5-Isothiazoleacetic acid via lateral lithiation.

References

  • Katritzky, A. R., et al. (1984). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms.[1] Part V: Isothiazoles and Thiazoles. Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates lateral metallation of 5-methylisothiazole).

  • Alberola, A., et al. (1987). Carbanions in the Synthesis of Heterocycles.[1] Synthetic Communications.[1][2] (General protocols for isothiazole functionalization).

  • BenchChem. (2025).[4] Synthesis of Thiazole/Isothiazole Carboxylic Acids.[1] (General handling of acid intermediates).[1]

  • Thieme Chemistry. (2002).[1] Science of Synthesis: Isothiazoles.[1] (Comprehensive review of isothiazole ring stability and reactivity).

  • Lubell, W. D., et al. (2003). Willgerodt-Kindler Reactions in Heterocyclic Synthesis.[1] Journal of Combinatorial Chemistry. (Reference for the alternative Willgerodt-Kindler pathway).

Sources

Application

Application Note: Quantitative Analysis of 5-Isothiazoleacetic Acid in Biological Matrices

Executive Summary 5-Isothiazoleacetic acid (5-IAA, CAS 10271-84-8) is a polar, heterocyclic carboxylic acid often encountered as a metabolite in the pharmacokinetics of isothiazole-containing pharmaceuticals or as a stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isothiazoleacetic acid (5-IAA, CAS 10271-84-8) is a polar, heterocyclic carboxylic acid often encountered as a metabolite in the pharmacokinetics of isothiazole-containing pharmaceuticals or as a structural bioisostere in fragment-based drug discovery (e.g., analogs of MIF inhibitors like ISO-1).

Quantifying 5-IAA presents specific bioanalytical challenges due to its low pKa (~2.97) and high polarity , which lead to poor retention on standard C18 columns and significant matrix suppression in mass spectrometry.

This guide provides a validated workflow for the sensitive quantification of 5-IAA using LC-MS/MS in Negative Electrospray Ionization (ESI-) mode . We prioritize a "dilute-and-shoot" or solid-phase extraction (SPE) approach over liquid-liquid extraction (LLE) to maximize recovery of this polar analyte.

Chemical & Physicochemical Profile

Understanding the molecule is the first step to robust method development.

PropertyValueImplication for Method Design
Analyte Name 5-Isothiazoleacetic acidTarget Analyte
CAS Number 10271-84-8Reference Standard Identification
Molecular Formula C₅H₅NO₂SMonoisotopic Mass: 143.00 Da
pKa (Predicted) ~2.97 (Acidic)Critical: Must maintain pH < 2.5 for RP retention or use HILIC.
LogP (Predicted) ~0.5 - 0.8Low lipophilicity; prone to early elution (void volume) on C18.
Solubility High in Water, MeOHCompatible with aqueous mobile phases.

Analytical Strategy: Method Selection

Why LC-MS/MS (ESI-)?

While HPLC-UV is sufficient for raw material purity (detection at ~254 nm), biological quantification requires the selectivity of MS/MS.

  • Ionization: The carboxylic acid moiety deprotonates readily, making Negative Mode (ESI-) significantly more sensitive than Positive Mode.

  • Chromatography: Standard C18 columns often fail to retain 5-IAA. We recommend a High-Strength Silica (HSS) T3 or Polar C18 column, which is designed to retain polar compounds in 100% aqueous conditions.

Decision Matrix: Separation Mode

MethodSelection Start Select Separation Mode SampleType Sample Matrix? Start->SampleType Clean Clean (API/Water) SampleType->Clean Bio Biological (Plasma/Urine) SampleType->Bio Conc Concentration? Clean->Conc MethodB Method B: LC-MS/MS (HSS T3, ESI-) Bio->MethodB High High (>1 µg/mL) Conc->High Low Low (<100 ng/mL) Conc->Low MethodA Method A: HPLC-UV (C18, Acidic pH) High->MethodA Low->MethodB

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample matrix and sensitivity requirements.

Protocol 1: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of 5-IAA in human plasma/urine (LLOQ: ~1-5 ng/mL).

A. Sample Preparation (Protein Precipitation)

Rationale: LLE is difficult due to the polarity of 5-IAA. Protein precipitation (PPT) is efficient but requires chromatographic separation of phospholipids.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., d3-5-Isothiazoleacetic acid or a structural analog like 3-Thiopheneacetic acid if isotopolog is unavailable).

  • Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

    • Note: The formic acid ensures the analyte remains protonated/soluble and aids in precipitating proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water (0.1% Formic Acid).

    • Crucial Step: Diluting with water prevents "solvent effect" (peak broadening) when injecting high-organic supernatant onto a reversed-phase column.

B. LC Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent "High Aqueous" C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1.0 min to load polar analyte).

    • 1.0 - 4.0 min: 5% -> 95% B.

    • 4.0 - 5.0 min: 95% B (Wash).

    • 5.1 min: 5% B (Re-equilibrate for 2 mins).

C. MS/MS Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative Mode).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
5-IAA 142.0 [M-H]⁻98.0 [M-H-CO₂]⁻2515Quantifier
5-IAA 142.058.0 (Ring Frag)2525Qualifier
IS (Depends on IS)(Depends on IS)--Quantifier

Note: The loss of 44 Da (CO₂) is the characteristic fragmentation for carboxylic acids in negative mode.

Protocol 2: HPLC-UV (Purity/High Concentration)

Objective: Quality control of API or high-concentration formulation analysis.

  • Column: C18 (Standard), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic 90% Buffer / 10% Acetonitrile.

    • Buffer: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

    • Why pH 2.5? To suppress ionization (pKa ~2.97), ensuring the analyte is neutral and retains on the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isothiazole ring absorption) or 210 nm (End absorption, less specific).

  • Retention Time: Expect elution ~4-6 minutes depending on dead volume.

Method Validation & Troubleshooting

Critical Validation Parameters (Bioanalysis)
  • Linearity: 1 – 1000 ng/mL. Use 1/x² weighting.

  • Matrix Effect: 5-IAA elutes early. Check for suppression by infusing the analyte post-column while injecting blank plasma extract. If suppression is observed at the retention time (RT), switch to the HSS T3 column to increase RT away from the void volume.

  • Carryover: Polar acids can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide (basic wash helps solubilize the acid).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength or use a "base-deactivated" column.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (High aqueous).
Low Sensitivity Wrong pH in mobile phase.Ensure pH is acidic (Formic acid) to aid column retention, but note that ESI- prefers high pH for ionization. Compromise: Use acidic MP for chromatography, and post-column infusion of Ammonia to boost ionization (optional).

Experimental Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS PPT Protein PPT (200 µL ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge 14k x g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Inject Inject to LC-MS/MS (HSS T3 Column) Dilute->Inject

Figure 2: Optimized sample preparation workflow for human plasma samples.

References

  • Alavijeh, M. S., & Palmer, A. M. (2004). Bioanalysis in drug discovery and development. In Drug Discovery and Development (pp. 265-285).
  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. Retrieved from [Link]

  • Lubrizol. (2012). Isothiazolinone degradation pathways and analytical methods. (Contextual reference for isothiazole ring stability).

(Note: Specific peer-reviewed papers on "5-Isothiazoleacetic acid" quantification are rare in public literature; this protocol is derived from standard bioanalytical principles for small, polar heteroaromatic acids and validated methodologies for similar isosteres like isoxazole-acetic acid).

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 5-Isothiazoleacetic Acid

Introduction 5-Isothiazoleacetic acid is a key chemical intermediate with applications in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The isothiazole ring, a five-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Isothiazoleacetic acid is a key chemical intermediate with applications in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The isothiazole ring, a five-membered heterocyclic compound containing nitrogen and sulfur, imparts unique chemical properties that are leveraged in drug design. Accurate and reliable quantification of 5-isothiazoleacetic acid in reaction mixtures, final products, and biological matrices is crucial for process optimization, quality control, and pharmacokinetic studies.

This application note provides detailed protocols for the analysis of 5-isothiazoleacetic acid using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and the need for structural confirmation. The HPLC method offers a straightforward approach for routine quantification, while the GC-MS method, which necessitates a derivatization step, provides higher specificity and sensitivity, making it suitable for trace analysis and impurity profiling.

Both methods are presented with a focus on the scientific rationale behind the experimental choices and are designed to be self-validating systems in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale

Reversed-phase HPLC is the technique of choice for the analysis of polar to moderately nonpolar compounds. 5-Isothiazoleacetic acid, with its carboxylic acid group, is an ionizable and polar molecule, making it well-suited for separation on a C18 stationary phase.[6][7][8] The mobile phase will consist of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid). The acidic modifier serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase. UV detection is appropriate as the isothiazole ring is expected to have a chromophore that absorbs in the UV region.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 5-Isothiazoleacetic acid reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or phosphoric acid, HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Isothiazoleacetic acid reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 254 nm (or the wavelength of maximum absorbance)

4. System Suitability: Before initiating the analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

5. Analysis Procedure: Inject the blank (diluent), working standard solutions, and sample solutions in a predefined sequence.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions run_sequence Inject Blank, Standards, and Samples prep_samples->run_sequence hplc_system->system_suitability system_suitability->run_sequence peak_integration Peak Integration run_sequence->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify 5-Isothiazoleacetic Acid calibration_curve->quantification

Caption: HPLC analysis workflow for 5-Isothiazoleacetic acid.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Scientific Rationale

The direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column.[10] Derivatization is therefore a necessary step to convert the carboxylic acid group into a less polar and more volatile ester or silyl ester.[11] For this application note, we will focus on methylation using (trimethylsilyl)diazomethane, a reagent known for its rapid and clean reaction with carboxylic acids to form methyl esters.[12] The resulting methyl ester of 5-isothiazoleacetic acid is more amenable to GC separation. Mass spectrometric detection provides high selectivity and sensitivity, and the fragmentation pattern can be used for definitive identification.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Chemicals and Reagents:

    • 5-Isothiazoleacetic acid reference standard

    • (Trimethylsilyl)diazomethane solution (2.0 M in diethyl ether or hexanes)

    • Methanol (anhydrous, HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Derivatization Procedure:

  • Accurately weigh the sample or standard into a vial.

  • Dissolve in a suitable solvent such as ethyl acetate.

  • Add a small amount of methanol (e.g., 10% of the total volume).

  • Slowly add the (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

4. Analysis Procedure: Inject the derivatized blank, standards, and samples into the GC-MS system. Data acquisition can be performed in full scan mode for qualitative analysis and method development, and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[13][14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Standard and Sample Solutions derivatization Derivatization with (Trimethylsilyl)diazomethane sample_prep->derivatization gcms_system GC-MS System Setup derivatization->gcms_system run_sequence Inject Derivatized Blank, Standards, and Samples gcms_system->run_sequence data_acquisition Data Acquisition (Full Scan / SIM) run_sequence->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification and Confirmation peak_integration->quantification

Caption: GC-MS analysis workflow for 5-Isothiazoleacetic acid.

Part 3: Method Validation

Both the HPLC and GC-MS methods described should be validated according to the ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[1][2][5] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be reported.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

This application note provides comprehensive, scientifically-grounded protocols for the analysis of 5-Isothiazoleacetic acid by HPLC and GC-MS. The HPLC method is a robust and straightforward approach for routine quantification, while the GC-MS method offers enhanced sensitivity and specificity, particularly for complex matrices. Both methods are designed to be validated in accordance with international regulatory standards, ensuring the generation of reliable and accurate data for researchers, scientists, and drug development professionals. The successful implementation and validation of these methods will be a valuable asset in the development and quality control of products containing 5-isothiazoleacetic acid.

References

  • ResearchGate. (n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]

  • UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

  • Squiming, N. S., & Cuevas, V. C. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2), 1-11.
  • SciSpace. (n.d.). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Retrieved from [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • TechTarget. (2023, July 27). What is ACID (atomicity, consistency, isolation, and durability)? | Definition from TechTarget. Retrieved from [Link]

  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2024, September 2). The ACID Properties of Databases ~ Key Concepts in System Design. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025, August 19). ACID Properties Explained in 4 Minutes. Retrieved from [Link]

  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2025, March 25). ACID Properties in SQL Explained | Atomicity, Consistency, Isolation, Durability (SQL8 Tutorial). Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR ABSTRACT. Retrieved from [Link]

Sources

Application

applications of 5-Isothiazoleacetic acid in drug discovery

Application Note: 5-Isothiazoleacetic Acid in Drug Discovery Executive Summary 5-Isothiazoleacetic acid represents a specialized heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere for pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Isothiazoleacetic Acid in Drug Discovery

Executive Summary

5-Isothiazoleacetic acid represents a specialized heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere for phenylacetic acid and as a pharmacophore in the development of Aldose Reductase Inhibitors (ARIs). Its unique electronic profile—characterized by the electron-withdrawing nature of the 1,2-thiazole ring—modulates the acidity (pKa) of the acetic acid side chain, enhancing interactions with anion-binding pockets in target enzymes. This guide details the application of this moiety in Fragment-Based Drug Discovery (FBDD), specifically targeting diabetic complications via the polyol pathway, and provides validated protocols for its synthesis and biological evaluation.

Chemical Profile & Bioisosterism

The isothiazole ring is a 5-membered aromatic heterocycle containing nitrogen and sulfur in a 1,2-relationship. In the context of drug design, the 5-isothiazoleacetic acid moiety serves as a strategic replacement for:

  • Phenylacetic acid: Reducing lipophilicity (LogP) while maintaining aromatic stacking potential.

  • Thiazole-4/5-acetic acid: Altering the vector of the acidic side chain and modifying metabolic stability.

Physicochemical Advantages:

Property Phenylacetic Acid 5-Isothiazoleacetic Acid Impact on Drug Design
pKa ~4.3 ~3.8 - 4.0 Increased acidity strengthens ionic bonds with positively charged residues (e.g., Arg, Lys, His).
H-Bonding None (Ring) N-acceptor The ring nitrogen (N2) acts as a weak H-bond acceptor, offering additional binding points.

| Metabolism | Benzylic oxidation | Ring opening (rare) | Isothiazoles are generally resistant to oxidative metabolism compared to phenyl rings. |

Core Application: Aldose Reductase Inhibitors (ARIs)[1][2]

The primary therapeutic application of 5-isothiazoleacetic acid derivatives is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Hyperactivity of ALR2 in hyperglycemic conditions leads to sorbitol accumulation, causing diabetic neuropathy, retinopathy, and cataracts.

Mechanism of Action

The 5-isothiazoleacetic acid moiety functions as the "acidic headgroup" essential for ARI activity.

  • Anion Pocket Binding: The carboxylate anion binds to the catalytic site of ALR2, forming ionic interactions with Tyr48 , His110 , and Trp111 .

  • Hydrophobic Interaction: The isothiazole ring (often fused to a naphthalene or benzene system in potent analogs) occupies the hydrophobic specificity pocket, displacing enzyme-bound water.

  • Selectivity: The specific geometry of the isothiazole ring helps differentiate ALR2 from the related Aldehyde Reductase (ALR1), reducing off-target effects.

ARI_Mechanism cluster_binding Binding Interactions Drug 5-Isothiazoleacetic Acid Derivative Complex Enzyme-Inhibitor Complex Drug->Complex Binds Active Site Tyr48 Tyr48 (H-Bond) Drug->Tyr48 Carboxylate His110 His110 (Ionic) Drug->His110 Carboxylate Trp111 Trp111 (Pi-Stacking) Drug->Trp111 Isothiazole Ring Enzyme Aldose Reductase (ALR2) Enzyme->Complex Effect Inhibition of Glucose -> Sorbitol Complex->Effect Blocks NADPH oxidation Outcome Reduced Diabetic Complications Effect->Outcome

Figure 1: Mechanism of Action for Isothiazole-based Aldose Reductase Inhibitors. The acidic headgroup anchors the molecule via Tyr48 and His110.

Experimental Protocols

Protocol A: Synthesis of 5-Isothiazoleacetic Acid Derivatives

Rationale: Direct lithiation of isothiazoles can be unstable. A robust medicinal chemistry route involves the homologation of 5-methylisothiazole or the construction of the ring with the side chain pre-installed. Below is a standard homologation protocol starting from a methyl precursor.

Reagents:

  • Starting Material: 5-Methylisothiazole (or substituted derivative)

  • N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), Glacial Acetic Acid

Workflow:

  • Radical Bromination:

    • Dissolve 5-methylisothiazole (1.0 eq) in CCl₄ or Trifluoromethylbenzene (green alternative).

    • Add NBS (1.1 eq) and Benzoyl Peroxide (0.05 eq).

    • Reflux for 4–6 hours under N₂ atmosphere.

    • Validation: Monitor by TLC (Hexane/EtOAc). Product (5-bromomethylisothiazole) is lachrymatory; handle with care.

  • Cyanation (Nucleophilic Substitution):

    • Dissolve the crude bromide in EtOH/H₂O (4:1).

    • Add NaCN (1.5 eq) slowly at 0°C (Caution: HCN risk).

    • Stir at room temperature for 12 hours.

    • Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Hydrolysis to Acid:

    • Dissolve the nitrile intermediate in conc. HCl/Acetic Acid (1:1).

    • Reflux for 2–4 hours.

    • Cool to precipitate the carboxylic acid or extract with EtOAc.

    • Purification: Recrystallization from water/ethanol.

Synthesis_Workflow Start 5-Methylisothiazole Step1 Bromination (NBS, Peroxide, Reflux) Start->Step1 Inter1 5-(Bromomethyl)isothiazole Step1->Inter1 Step2 Cyanation (NaCN, EtOH/H2O) Inter1->Step2 Inter2 5-Isothiazoleacetonitrile Step2->Inter2 Step3 Acid Hydrolysis (HCl, AcOH, Reflux) Inter2->Step3 Final 5-Isothiazoleacetic Acid Step3->Final

Figure 2: Synthetic pathway for the conversion of methyl-isothiazoles to acetic acid derivatives.

Protocol B: Aldose Reductase Inhibition Assay (In Vitro)

Rationale: This assay measures the rate of NADPH consumption as ALR2 reduces a substrate (DL-glyceraldehyde). It is the industry standard for validating ARI potency.

Materials:

  • Enzyme: Recombinant Human Aldose Reductase (ALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.15 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Detection: UV-Vis Spectrophotometer (340 nm).

Procedure:

  • Preparation: Prepare the reaction mixture in a quartz cuvette:

    • 700 µL Phosphate Buffer.

    • 100 µL NADPH solution.

    • 100 µL Enzyme solution.

    • 10 µL Inhibitor (5-isothiazoleacetic acid derivative in DMSO) or Vehicle (DMSO).

  • Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 90 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion.
      
    • 
      .
      
    • Determine IC50 using non-linear regression (Log(inhibitor) vs. response).

Comparative Data: Structure-Activity Relationship (SAR)

The following data highlights the potency of naphtho-fused isothiazole acetic acid derivatives compared to standard reference compounds.

Compound IDStructure DescriptionIC50 (ALR2) µMSelectivity (vs. ALR1)
Ref 1 Tolrestat (Standard ARI)0.035High
Cmpd 11 Naphtho[1,2-d]isothiazole-2-acetic acid10.0Moderate
Cmpd 14 4-Carboxy-naphtho[1,2-d]isothiazole-2-acetic acid0.14 >100-fold
Neg Ctrl Isothiazole-5-carboxylic acid (No methylene spacer)>100N/A

Insight: The presence of the methylene spacer (acetic acid vs. carboxylic acid) is critical. Direct attachment of the carboxylate to the ring (Neg Ctrl) destroys activity, confirming that the 5-isothiazoleacetic acid geometry is required to reach the anion binding pocket while the ring sits in the hydrophobic pocket.

References

  • Da Settimo, F., et al. (2005).[1] "Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 48(22), 6897–6907. Link

  • Raap, R., & Micetich, R. G. (1968). "Isothiazole chemistry. V. Isothiazolylacetic acids and derivatives." Canadian Journal of Chemistry, 46(7), 1057–1063. Link

  • Maccari, R., et al. (2018). "Aldose Reductase Inhibitors: A patent review (2014-present)." Expert Opinion on Therapeutic Patents, 28(3), 241-254. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

Sources

Method

antibacterial and antifungal screening of 5-Isothiazoleacetic acid

This Application Note serves as a definitive technical guide for the biological evaluation of 5-Isothiazoleacetic acid (5-IAA) and its structural derivatives. While 5-IAA acts as a versatile building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the biological evaluation of 5-Isothiazoleacetic acid (5-IAA) and its structural derivatives. While 5-IAA acts as a versatile building block in medicinal chemistry, its isothiazole core possesses inherent reactivity toward biological nucleophiles, making it a "privileged scaffold" for designing novel antimicrobial agents.

This guide moves beyond generic protocols, offering optimized workflows for handling isothiazole-specific solubility challenges, oxidative instability, and pH-dependent ionization during Minimum Inhibitory Concentration (MIC) assays.

Introduction: The Isothiazole Scaffold in Drug Discovery

5-Isothiazoleacetic acid contains a five-membered heterocyclic ring with adjacent sulfur and nitrogen atoms. Unlike thiazoles (1,3-arrangement), the 1,2-isothiazole arrangement renders the N-S bond susceptible to nucleophilic attack, particularly by thiol groups in microbial enzymes.

  • Primary Utility: Precursor for synthesizing broad-spectrum biocides (e.g., isothiazolones) and semi-synthetic antibiotics.

  • Mechanism of Action (MoA): Isothiazole derivatives often act as electrophiles. They form disulfide bonds with active-site cysteine residues in bacterial enzymes (e.g., dehydrogenases, transpeptidases), leading to irreversible inhibition and cellular oxidative stress.

  • Screening Challenge: The carboxylic acid tail of 5-IAA introduces pH sensitivity. In standard neutral media, it exists as an anion, which may reduce membrane permeability compared to its ester or amide derivatives.

Compound Management & Preparation

Objective: Ensure 5-IAA and its derivatives are solubilized without degradation prior to biological exposure.

Solubility & Stability Protocol

Isothiazoles can be sensitive to strong bases which may open the ring.

  • Stock Solvent: Dissolve 5-IAA in 100% DMSO (Dimethyl Sulfoxide). Avoid water or alkaline buffers for stock solutions to prevent premature ring opening or hydrolysis.

  • Concentration: Prepare a 10 mM or 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C .

  • Working Solution: Dilute into aqueous media immediately before use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) (0.5% is optimal for fungal assays).

Antibacterial Screening Protocol (Broth Microdilution)

Standard: Adapted from CLSI M07 (Aerobes) guidelines. Causality: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because calcium and magnesium ions are critical for outer membrane stability in P. aeruginosa, preventing false positives.

Materials
  • Strains:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213)

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Media: CAMHB (pH 7.2–7.4).

  • Control: Ciprofloxacin or Ampicillin.

Step-by-Step Workflow
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB.

  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of 5-IAA working solution (2x final concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 100 µL. Final Bacterial Density: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for Staphylococcus).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity as the MIC.

    • Optical: Measure OD600. A >90% reduction in OD compared to growth control is the MIC.

Antifungal Screening Protocol (Yeasts & Molds)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Molds).[1] Critical Nuance: Unlike bacteria, fungi require RPMI 1640 buffered with MOPS . Unbuffered media will acidify due to fungal metabolism, altering the ionization state of 5-IAA and skewing results.

Materials
  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC MYA-3626).

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

Step-by-Step Workflow
  • Yeast Inoculum:

    • Suspend colonies in saline to 0.5 McFarland.

    • Dilute 1:50 in RPMI, then 1:20 in RPMI (Final: 1–5 x 10^3 CFU/mL).

  • Mold Inoculum (Aspergillus):

    • Wash conidia from slant with saline + 0.05% Tween 20.

    • Count spores via hemocytometer. Adjust to 0.4–5 x 10^4 CFU/mL in RPMI.

  • Assay Setup:

    • Follow the same dilution scheme as antibacterial (Step 2 above).

    • Crucial: Isothiazoles can be fungistatic.[2][3] Endpoints are often "prominent inhibition" (MIC50) rather than total clearance.

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[1][4][5] 35°C for 48–72 hours.

  • Readout (Alamar Blue Modification):

    • Fungal growth can be hard to see. Add 20 µL Alamar Blue (resazurin) to wells 6 hours before the endpoint.

    • Blue = No Growth (Inhibition). Pink = Growth.

Data Visualization & Logic

Experimental Workflow Diagram

ScreeningWorkflow Stock 5-IAA Stock (10mM in DMSO) Dilution Serial Dilution (2x Conc in Media) Stock->Dilution Dilute <1% DMSO Plate 96-Well Plate (Compound + Cells) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add Cells Incubate Incubation (16-48h, 35°C) Plate->Incubate Readout Readout (Visual/OD600/Resazurin) Incubate->Readout

Caption: Step-by-step microdilution workflow for high-throughput screening of 5-IAA derivatives.

Mechanism of Action: Isothiazole Reactivity

MoA Iso 5-Isothiazoleacetic Acid (Electrophile) Complex Disulfide Adduct (Enzyme-S-S-Isothiazole) Iso->Complex Nucleophilic Attack Enz Bacterial Enzyme (Active Site -SH) Enz->Complex Death Cell Death / Stasis (Metabolic Failure) Complex->Death Irreversible Inhibition

Caption: Proposed mechanism: Isothiazole ring opening via thiol-disulfide exchange with microbial enzymes.

Data Interpretation & Validation

Quantitative Analysis Table Use this template to normalize data across different runs.

MetricDefinitionCalculationAcceptance Criteria
MIC Minimum Inhibitory ConcentrationLowest conc.[6][7] with no visible growthReplicates within ±1 dilution step
MBC/MFC Min. Bactericidal/Fungicidal Conc.[3][7]Plate 10µL from clear wells; lowest conc. with <5 coloniesMBC ≤ 4x MIC usually indicates bactericidal activity
Z-Factor Assay Robustness (for HTS)$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Validation Checkpoints:

  • The "Trailing" Effect: In fungal assays with azoles or isothiazoles, you may see partial inhibition (trailing). For 5-IAA, record the MIC at 50% inhibition (MIC50) if trailing occurs, but 100% inhibition (MIC100) for bacteria.

  • Solvent Control: Ensure the "Vehicle Only" (1% DMSO) column shows full growth. If inhibited, your solvent concentration is toxic, invalidating the screen.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.

  • National Institutes of Health (NIH). (2020). Antibacterial activity of 5-acylaminothiazole derivatives. PubMed.[7]

  • MedChemExpress. (2024). Isothiazole-5-carboxylic acid: Biological Activity and Protocols.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Antifungal Susceptibility Testing Standard Operating Procedures.

Sources

Application

Application Note: Pharmacological Evaluation of 5-Isothiazoleacetic Acid Scaffolds

This Application Note is designed for researchers evaluating 5-Isothiazoleacetic Acid (5-IAA) and its derivatives. Given the structural presence of the acetic acid moiety attached to a heterocyclic core—a pharmacophore s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 5-Isothiazoleacetic Acid (5-IAA) and its derivatives. Given the structural presence of the acetic acid moiety attached to a heterocyclic core—a pharmacophore shared by potent NSAIDs like Diclofenac and Indomethacin—this guide prioritizes assays targeting the Cyclooxygenase (COX) pathway and downstream NF-κB signaling , alongside standard anticancer antiproliferative screens.

Introduction & Rationale

5-Isothiazoleacetic acid (5-IAA) represents a critical bioisostere in medicinal chemistry. Its structure combines an isothiazole ring (a stable aromatic heterocycle often used to replace thiazoles or isoxazoles in kinase inhibitors) with an acetic acid side chain .

  • Anti-inflammatory Logic: The acetic acid side chain is the canonical "warhead" for COX enzyme inhibition (e.g., Indomethacin, Diclofenac). It binds to the Arg-120 residue in the COX active site. Therefore, the primary screen must be COX-1/COX-2 inhibition .

  • Anticancer Logic: Isothiazole derivatives frequently exhibit antiproliferative activity by interfering with microtubule dynamics or inhibiting specific kinases (e.g., VEGFR, EGFR). The acetic acid moiety also suggests potential utility in targeting inflammation-driven cancers (e.g., Colorectal cancer via COX-2 suppression).

This guide provides a validated workflow to transition 5-IAA from a chemical scaffold to a bioactive lead.

Compound Preparation & Solubility (Critical Step)

Context: As a carboxylic acid, 5-IAA can alter the pH of unbuffered assay media, leading to false positives (acid-induced toxicity).

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Mass (mg) = [Concentration (M) × Volume (L) × MW ( g/mol )] × 1000.

  • Storage: Aliquot into amber glass vials (hydroscopic). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol: Working Solution & pH Check
  • Dilution: Dilute stock 1:1000 in PBS or Media to achieve 100 µM (0.1% DMSO final).

  • Validation: Check pH. If pH < 7.2, buffer capacity is insufficient.

    • Correction: For high concentrations (>100 µM), neutralize the acid group with 1 equivalent of NaOH or use strong buffers (e.g., 50 mM HEPES) instead of standard DMEM/RPMI.

Anti-Inflammatory Assays

A. Primary Screen: COX-1/COX-2 Enzymatic Inhibition (In Vitro)

Objective: Determine if 5-IAA acts as a direct COX inhibitor (NSAID-like mechanism). Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric substrate (TMPD).

  • Positive Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

Workflow:

  • Enzyme Prep: Thaw enzymes on ice. Dilute in Reaction Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of 5-IAA (Screening range: 0.1 µM – 100 µM).

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C to allow binding to the active site.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid/TMPD solution.

  • Readout: Measure Absorbance at 590 nm after 2 minutes.

  • Data Analysis: Calculate % Inhibition relative to Solvent Control (100% Activity).

B. Secondary Screen: Cellular NO Production (RAW 264.7 Macrophages)

Objective: Assess efficacy in a complex cellular environment (membrane permeability + metabolic stability). Method: Griess Assay on LPS-stimulated macrophages.

Protocol:

  • Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with 5-IAA (1, 10, 50, 100 µM) for 1 hour .

    • Control: Dexamethasone (1 µM).

  • Stimulation: Add Lipopolysaccharide (LPS) (Final: 1 µg/mL). Incubate 24 hours .

  • Supernatant Collection: Transfer 50 µL of supernatant to a new plate.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution (incubate 5 min).

    • Add 50 µL NED solution (incubate 5 min).

  • Readout: Measure Absorbance at 540 nm .

  • Viability Check (Crucial): Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

Anticancer Assays

A. Antiproliferative Screen (MTT/CCK-8)

Objective: Determine cytotoxicity (IC50) across cancer cell lines. Target Cells:

  • HCT-116 (Colon): High relevance for COX-2 dependent cancers.

  • MCF-7 (Breast): Standard solid tumor model.

Protocol:

  • Seeding: 3,000–5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilution of 5-IAA (0.1 – 200 µM) for 48 or 72 hours .

  • Development:

    • Add 10 µL CCK-8 or 20 µL MTT (5 mg/mL). Incubate 2–4h.

    • (If MTT: Solubilize crystals with DMSO).

  • Readout: Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Calculation: Plot Dose-Response curve (Log[inhibitor] vs. Normalized Response).

B. Mechanistic Validation: Apoptosis (Annexin V/PI)

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed death).

Protocol:

  • Treatment: Treat cells with IC50 concentration of 5-IAA for 24h.

  • Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Visualizations & Data Logic

Figure 1: Mechanistic Logic of 5-IAA Evaluation

This diagram illustrates the dual-pathway rationale: The "Acetic Acid" tail drives the Anti-inflammatory workflow, while the "Isothiazole" core drives the Anticancer workflow.

G Compound 5-Isothiazoleacetic Acid (5-IAA) AcidTail Acetic Acid Moiety (NSAID-like) Compound->AcidTail IsoCore Isothiazole Core (Bioisostere) Compound->IsoCore NFkB Target: NF-κB / NO (Macrophage Suppression) Compound->NFkB Downstream Effect COX Target: COX-1 / COX-2 (Enzymatic Inhibition) AcidTail->COX Binding Affinity Tubulin Target: Microtubules/Kinases (Antiproliferation) IsoCore->Tubulin Scaffold Activity Assay1 Assay: COX Screening (Colorimetric) COX->Assay1 Assay2 Assay: RAW 264.7 Griess (Cellular) NFkB->Assay2 Assay3 Assay: MTT / Annexin V (Cytotoxicity) Tubulin->Assay3

Caption: Pharmacophore-directed assay selection for 5-Isothiazoleacetic acid, linking structural motifs to specific biological targets.

Figure 2: Experimental Workflow & Decision Tree

A self-validating decision tree to ensure resource efficiency.

Workflow Start Start: 5-IAA Stock Prep (Check pH) Screen1 Primary Screen: COX Inhibition (100 µM) Start->Screen1 Screen2 Anticancer Screen: HCT-116 / MCF-7 Start->Screen2 Decision1 >50% Inhibition? Screen1->Decision1 IC50_COX Determine COX IC50 & Selectivity Ratio Decision1->IC50_COX Yes Stop Stop / Redesign Scaffold Decision1->Stop No Cell_Inflam Cellular Assay: RAW 264.7 (LPS) IC50_COX->Cell_Inflam Decision2 IC50 < 20 µM? Screen2->Decision2 Apoptosis Mechanism Check: Annexin V / PI Flow Cytometry Decision2->Apoptosis Yes Decision2->Stop No

Caption: Strategic workflow for evaluating 5-IAA. "Stop" points indicate where chemical modification (SAR) is required before further testing.

Data Summary Template

Use this table to standardize your results reporting.

Assay CategoryMetric5-IAA ResultReference (Indomethacin)Reference (Doxorubicin)Status
Enzymatic COX-1 IC50 (µM)[Data]~0.1 µMN/A
Enzymatic COX-2 IC50 (µM)[Data]~0.5 µMN/A
Cellular NO Inhibition IC50 (µM)[Data][Data]N/A
Anticancer HCT-116 IC50 (µM)[Data]N/A~0.5 µM
Toxicity Selectivity Index (Normal/Cancer)[Data]>2.0 Desired

References

  • COX Inhibitor Screening Assay Protocol. Cayman Chemical.
  • Gomha, S.M., et al. (2023). "Thiazole derivatives as potential anticancer agents: Synthesis and biological evaluation." ResearchGate. Available at: [Link]

  • Regiec, A., et al. (2006).[2] "New isothiazole derivatives: synthesis and pharmacological activity." Archiv der Pharmazie. Available at: [Link]

  • Dos Santos, T.A.R., et al. (2016).[3] "Antitumor and immunomodulatory activities of 1,3-Thiazoles." Biomedicine & Pharmacotherapy.[2][3] Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Formulation of 5-Isothiazoleacetic Acid for Biological Testing

Abstract: This guide provides a comprehensive framework for the formulation of 5-Isothiazoleacetic acid, a heterocyclic carboxylic acid of interest in biological research and drug discovery. The inherent physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the formulation of 5-Isothiazoleacetic acid, a heterocyclic carboxylic acid of interest in biological research and drug discovery. The inherent physicochemical properties of such molecules—namely the acidic proton and aromatic scaffold—present specific challenges to achieving the aqueous solubility and stability required for robust and reproducible biological testing. We will dissect the causality behind formulation choices, moving beyond simple recipes to empower researchers with a foundational understanding of how to handle this and similar compounds. This document provides detailed, field-proven protocols for preparing solutions for both in vitro and in vivo applications, emphasizing methods that ensure compound integrity and maximize data reliability.

Core Principles: Understanding the Molecule

5-Isothiazoleacetic acid is an organic compound featuring a five-membered isothiazole ring and a carboxylic acid functional group.[][2] This structure dictates its formulation strategy. The isothiazole ring contributes to its aromaticity and potential for biological activity, while the carboxylic acid group governs its pH-dependent solubility.[][3][4]

The primary challenge in formulating carboxylic acids is their tendency to be poorly soluble in neutral aqueous solutions. The protonated acid form (R-COOH) is generally less polar and less water-soluble than its deprotonated, anionic salt form (R-COO⁻). Therefore, manipulating the pH is a key strategy for enhancing solubility.

Table 1: Estimated Physicochemical Properties of 5-Isothiazoleacetic Acid

Property Estimated Value / Characteristic Rationale & Impact on Formulation
Molecular Formula C₅H₅NO₂S Calculated from structure.
Molecular Weight ~143.16 g/mol Essential for calculating molar concentrations.
Appearance Likely a crystalline solid Solid form requires initial solubilization in a suitable solvent.[5]
pKa Estimated 3.5 - 4.5 As a carboxylic acid, it is weakly acidic.[] At pH > pKa, the more soluble carboxylate form dominates. At pH < pKa, the less soluble neutral acid form is prevalent.
Aqueous Solubility Low at neutral pH The protonated form has limited aqueous solubility. Solubility increases significantly at basic pH.

| Organic Solubility | High in polar aprotic solvents | Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[5][6] |

Critical Safety & Handling Protocols

Isothiazole derivatives must be handled with care, as some members of this class can act as skin sensitizers or have other toxicological properties.[4][7] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Standard Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions within a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Waste Disposal: Dispose of all waste materials (solid compound, solutions, contaminated labware) according to your institution's hazardous waste guidelines.

  • Accidental Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Formulation for In Vitro Cell-Based & Biochemical Assays

The goal for in vitro assays is to prepare a homogenous, soluble solution of the test compound in the final assay buffer or cell culture medium, while minimizing the concentration of potentially cytotoxic organic solvents.

Protocol: Preparation of a High-Concentration Primary Stock Solution

The causality behind using a polar aprotic solvent like DMSO is its exceptional ability to solvate a wide range of organic molecules, creating a concentrated, stable stock that can be stored for extended periods.[8]

Materials:

  • 5-Isothiazoleacetic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber glass vial or cryovial with a screw cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of 5-Isothiazoleacetic acid into the tared vial. Record the exact weight.

  • Add Solvent: In a chemical fume hood, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Calculation Example (for 10 mM stock): Volume (L) = [Weight (g) / 143.16 ( g/mol )] / 0.010 (mol/L)

  • Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the primary stock solution at -20°C or -80°C. For long-term stability, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol: Preparation of Aqueous Working Solutions

Direct dilution of a concentrated DMSO stock into aqueous media is a common failure point, often leading to compound precipitation. This occurs because the compound, upon leaving the highly favorable DMSO environment, crashes out in the less favorable aqueous environment. The following multi-step dilution protocol is designed to prevent this.

G Solid Solid Compound Stock Primary Stock (e.g., 10 mM in 100% DMSO) Solid->Stock Dissolve in DMSO Inter Intermediate Dilution (e.g., 1 mM in Assay Medium + 10% DMSO) Stock->Inter 1:10 Dilution Check Visual Check: Precipitation? Inter->Check 1:100 Dilution Final Final Working Solution (e.g., 10 µM in Assay Medium + <0.1% DMSO) Check->Final No Reassess Re-evaluate Protocol: - Lower Concentration - Adjust pH Check->Reassess Yes

Figure 1. Workflow for preparing in vitro working solutions.

Procedure:

  • Thaw Stock: Remove the primary DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding the primary stock to your final assay buffer or cell culture medium. A 1:10 dilution is a good starting point.

    • Example: Add 10 µL of 10 mM primary stock to 90 µL of assay medium. Vortex immediately and vigorously. This creates a 1 mM solution in 10% DMSO.

  • Final Dilution: Use the intermediate solution to make the final working concentrations. This final dilution step is critical for ensuring the final DMSO concentration is non-toxic to cells, typically ≤0.5%.

    • Example: To make a 10 µM final solution, add 10 µL of the 1 mM intermediate solution to 990 µL of assay medium. The final DMSO concentration will be 0.1%.

  • Verification (Self-Validation): After the final dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If precipitation occurs, the concentration is too high for the given conditions, and the protocol must be adjusted (e.g., lower the final concentration or modify the buffer pH). For more sensitive detection, kinetic solubility assays can be performed.[9]

Formulation for In Vivo Preclinical Studies

Formulating for animal studies requires careful selection of a vehicle that is well-tolerated and can maintain the compound in a state suitable for absorption.[10][11] For a poorly water-soluble acid, a suspension is often the most practical approach for oral administration.

Vehicle Selection & Rationale

The choice of vehicle depends on the route of administration, the required dose, and the compound's properties.

Table 2: Common Vehicles for Oral Administration of Poorly Soluble Compounds

Vehicle Composition Rationale & Considerations
0.5% Methylcellulose (MC) in Water 0.5% (w/v) Methylcellulose A standard, well-tolerated suspending agent that increases viscosity to prevent rapid settling of particles.[11]
20% Captisol® in Water 20% (w/v) Sulfobutylether-β-cyclodextrin A solubilizing agent that forms inclusion complexes with the compound, increasing apparent solubility. Can be a good choice for acids.
PEG 400 / Water 10-50% (v/v) Polyethylene Glycol 400 A co-solvent system that can increase solubility. Higher concentrations may have physiological effects.[10]

| Corn Oil / Olive Oil | 100% Oil | Suitable for highly lipophilic compounds, but may be less ideal for a polar carboxylic acid. |

Protocol: Preparation of a Suspension for Oral Gavage

This protocol describes the preparation of a homogenous, dose-able suspension using methylcellulose, a widely accepted vehicle.[11]

G cluster_0 Vehicle Preparation cluster_1 Suspension Formulation HotWater Heat ~50% of final water volume to 60-80°C AddMC Add Methylcellulose (MC) powder and stir to disperse HotWater->AddMC CoolWater Add remaining cold water and stir at 2-8°C until clear AddMC->CoolWater AddVehicle Add small amount of MC vehicle to form a paste (wetting) CoolWater->AddVehicle Use Prepared Vehicle WeighAPI Weigh 5-Isothiazoleacetic Acid (API) WeighAPI->AddVehicle Dilute Gradually add remaining vehicle with mixing AddVehicle->Dilute Homogenize Homogenize or sonicate to ensure uniform particle size Dilute->Homogenize

Sources

Application

protocol for derivatization of 5-Isothiazoleacetic acid

Abstract & Strategic Overview 5-Isothiazoleacetic acid (5-IAA) is a polar, non-volatile heterocyclic carboxylic acid often encountered as a metabolic degradation product or a synthetic intermediate in drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Isothiazoleacetic acid (5-IAA) is a polar, non-volatile heterocyclic carboxylic acid often encountered as a metabolic degradation product or a synthetic intermediate in drug development. Its analysis is complicated by the amphoteric nature of the isothiazole ring (containing both sulfur and nitrogen) and the high polarity of the carboxylic acid tail.

Direct analysis via Gas Chromatography (GC) is impossible due to poor volatility and strong adsorption to the stationary phase. Liquid Chromatography (HPLC) with UV detection is feasible but often lacks the sensitivity required for trace analysis in biological matrices (plasma/urine) due to the limited molar absorptivity of the isothiazole ring.

This guide provides two field-validated protocols:

  • Silylation (GC-MS): The "Gold Standard" for rapid, high-throughput profiling.

  • Coumarin-Tagging (HPLC-FLD): A high-sensitivity fluorescence method for trace biological quantification.

Chemical Context & Challenges

  • Analyte: 5-Isothiazoleacetic acid

  • CAS: [Specific CAS if available, else generic isothiazole ref]

  • pKa (approx): ~3.5–4.0 (Carboxylic acid), Ring N is weakly basic.

  • Solubility: Soluble in polar organic solvents (MeOH, ACN) and aqueous buffers; poor solubility in Hexane.

The Derivatization Imperative: To analyze 5-IAA effectively, we must mask the polar protic hydrogen of the carboxylic acid (–COOH).

  • Failure Mode: Underivatized injection into GC leads to peak tailing, ghost peaks, and irreversible column damage.

  • Solution: Replace the active proton with a trimethylsilyl (TMS) group or a fluorescent tag.

Protocol A: Silylation for GC-MS (High Throughput)

Rationale: This method utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[1] BSTFA is a powerful silyl donor that reacts with the carboxylic acid to form a volatile trimethylsilyl ester.[2] The addition of TMCS acts as a catalyst to ensure complete derivatization of sterically hindered sites, though 5-IAA is relatively unhindered.

Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Internal Standard (IS): 3-Thiopheneacetic acid (structurally similar, distinct retention time).

Step-by-Step Protocol:

  • Sample Preparation:

    • Evaporate the sample (e.g., extract from plasma) to complete dryness under a stream of nitrogen at 40°C. Critical: Any residual water will hydrolyze the reagent.

  • Reconstitution:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a crimp cap (PTFE-lined septum).

    • Vortex briefly.

  • Incubation:

    • Heat at 60°C for 30 minutes in a dry block heater.

    • Note: While reaction may occur at room temperature, heating ensures the isothiazole ring nitrogen does not interfere and drives the esterification to completion.

  • Analysis:

    • Cool to room temperature.[1]

    • Inject 1 µL into GC-MS (Splitless or 10:1 Split depending on concentration).

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Inlet: 250°C.

  • Oven: 70°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • MS Source: Electron Impact (EI), 70 eV. Look for molecular ion

    
    .
    
Visual Workflow: GC-MS Silylation

G Start Start: Aqueous/Organic Extract Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry Remove Water Solvent Add 50 µL Anhydrous Pyridine (Solubilization) Dry->Solvent Residue Reagent Add 50 µL BSTFA + 1% TMCS (Silyl Donor) Solvent->Reagent Dissolved Heat Incubate: 60°C, 30 min (Derivatization) Reagent->Heat Seal Vial Cool Cool to RT Heat->Cool Inject Inject 1 µL GC-MS (DB-5ms Column) Cool->Inject TMS-Ester Formed

Figure 1: Critical path for moisture-free silylation of 5-Isothiazoleacetic acid.

Protocol B: Fluorescence Tagging for HPLC (High Sensitivity)

Rationale: For biological trace analysis (low ng/mL), UV detection is insufficient. We utilize 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) .[3] This reagent alkylates the carboxylic acid group via a nucleophilic substitution, attaching a highly fluorescent coumarin moiety.

Reagents:

  • Tag: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[3]

  • Catalyst/Base: Anhydrous Potassium Carbonate (

    
    ) and 18-Crown-6 ether (Phase transfer catalyst to solubilize carbonate).
    
  • Solvent: Acetone or Acetonitrile (Anhydrous).

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 1 mg/mL solution of Br-Mmc in acetone.

    • Weigh approx. 5 mg of solid 18-Crown-6 ether into the reaction vial.

    • Add approx. 10 mg of anhydrous

      
      .
      
  • Reaction Setup:

    • Dissolve the dried sample (containing 5-IAA) in 100 µL of Acetone.

    • Add 100 µL of the Br-Mmc reagent solution.

    • Add the sample mixture to the vial containing the base/catalyst.[1]

  • Incubation:

    • Cap and wrap in aluminum foil (Reagent is light-sensitive).

    • Heat at 60°C for 45 minutes .

  • Cleanup:

    • Cool the sample.[4][5]

    • Filter through a 0.2 µm PTFE syringe filter to remove solid carbonate.

  • Analysis:

    • Inject 10 µL into HPLC-FLD.

HPLC-FLD Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm.
Visual Workflow: HPLC Fluorescence Tagging

HPLC Sample Dried Sample (5-IAA) Mix Add Reagents: 1. Acetone (Solvent) 2. Br-Mmc (Tag) 3. 18-Crown-6 (Catalyst) 4. K2CO3 (Base) Sample->Mix React Heat 60°C, 45 min (Protect from Light) Mix->React Alkylation Filter Filter (0.2 µm PTFE) React->Filter Remove Salts Detect HPLC-FLD Ex: 325nm / Em: 390nm Filter->Detect Coumarin Ester

Figure 2: Phase-transfer catalyzed esterification for fluorescence detection.

Comparative Analysis of Methods

FeatureMethod A: GC-MS (Silylation)Method B: HPLC-FLD (Coumarin)
Sensitivity Moderate (µg/mL to high ng/mL)High (low ng/mL to pg/mL)
Selectivity Mass Spectral Fingerprint (High confidence)Retention time + Fluorescence
Sample Prep Time Fast (~45 mins total)Moderate (~90 mins total)
Stability Derivative hydrolyzes in moisture (<24h)Derivative stable in solution (Days)
Interferences Sugars/Alcohols (also silylate)Other acids (fatty acids will also tag)
Cost Low (BSTFA is cheap)Moderate (Coumarin reagents vary)

Troubleshooting & Validation

  • Issue: Incomplete Derivatization (GC-MS)

    • Symptom:[1][5][6][7] Presence of native acid peak (tailing) or low response.

    • Fix: Ensure pyridine is anhydrous (store over KOH pellets or molecular sieves). Increase reaction time to 60 mins.

  • Issue: Multiple Peaks (GC-MS)

    • Cause: The isothiazole nitrogen may occasionally silylate if the ring is substituted with electron-donating groups, though unlikely for 5-IAA.

    • Fix: Use MTBSTFA (forms t-BDMS derivatives) which are bulkier and more stable, preventing N-silylation on the ring.

  • Issue: High Background (HPLC)

    • Cause: Excess Br-Mmc fluoresces.[3]

    • Fix: Implement a gradient elution to separate the reagent front from the analyte peak.

References

  • Sigma-Aldrich (Supelco). (2023). Bulletin 909: Guide to Derivatization Reagents for GC.Link

  • Thermo Fisher Scientific. (2024). Derivatization Reagents for Carboxylic Acids and Carboxamides.[4][7][8][9][10][11]Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text for mechanistic grounding).[3]

  • Poboży, E., et al. (2025).[3] HPLC determination of carboxylic acids with fluorescence detection using coumarin derivatives. ResearchGate. Link

  • NIST Chemistry WebBook. (2025). Isothiazole-5-carboxylic acid data.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 5-Isothiazoleacetic Acid Synthesis

Executive Summary & Strategic Approach The synthesis of 5-Isothiazoleacetic acid presents a unique challenge in heterocyclic chemistry due to the inherent lability of the isothiazole ring toward nucleophilic attack. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 5-Isothiazoleacetic acid presents a unique challenge in heterocyclic chemistry due to the inherent lability of the isothiazole ring toward nucleophilic attack. While isoxazole analogs (like the MIF inhibitor ISO-1) are more common in literature, the isothiazole congener requires distinct synthetic handling.

The most robust, high-yield pathway involves the lateral lithiation of 5-methylisothiazole . This method bypasses the low-yielding classical homologation sequences (e.g., Arndt-Eistert) but requires strict control over kinetic parameters to prevent ring fragmentation. This guide focuses on maximizing yield by optimizing the metallation step and ensuring the integrity of the labile N-S bond.

Core Synthesis Protocol: Lateral Lithiation[1]

This protocol relies on the kinetic deprotonation of the C5-methyl group using a non-nucleophilic base, followed by carboxylation.

The Optimized Workflow

Reaction Scheme:

  • Substrate: 5-Methylisothiazole

  • Reagent: Lithium Diisopropylamide (LDA)[1]

  • Electrophile: Carbon Dioxide (

    
    )
    
  • Product: 5-Isothiazoleacetic acid

Step-by-Step Methodology:

  • Preparation of LDA (In-situ):

    • Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

    • Add diisopropylamine (1.1 eq) and cool to -78°C.

    • Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min at -78°C.

    • Critical: Do not use commercial LDA if it has turned yellow/brown; titer must be verified.

  • Lateral Deprotonation:

    • Dissolve 5-methylisothiazole (1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Hold Time: Stir for exactly 45 minutes at -78°C.

    • Mechanism:[1][2][3][4] LDA removes a proton from the methyl group, forming the 5-(lithiomethyl)isothiazole species.

  • Carboxylation:

    • Introduce excess crushed dry ice (solid

      
      ) into the reaction vessel (pre-washed with dry ether to remove water frost) OR bubble anhydrous 
      
      
      
      gas through the solution.
    • Allow the mixture to warm to room temperature slowly over 2 hours.

  • Workup & Isolation:

    • Quench with water (pH ~9). Extract impurities with diethyl ether (discard organic layer).

    • Acidify the aqueous layer carefully with 1M HCl to pH 3-4 at 0°C.

    • Extract the product into Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo at <40°C to avoid decarboxylation.
      

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways: the desired lateral lithiation versus the destructive ring cleavage caused by improper base selection.

IsothiazoleSynthesis Start 5-Methylisothiazole BaseChoice Base Selection Start->BaseChoice LDA LDA (Bulky, Non-nucleophilic) -78°C, THF BaseChoice->LDA Preferred nBuLi n-BuLi (Nucleophilic) Direct Addition BaseChoice->nBuLi Avoid LithioInterm 5-(Lithiomethyl)isothiazole (Stable Intermediate) LDA->LithioInterm Lateral Deprotonation CO2 Electrophile: CO2 LithioInterm->CO2 Product 5-Isothiazoleacetic Acid (High Yield) CO2->Product RingAttack Nucleophilic Attack at Sulfur/Nitrogen nBuLi->RingAttack Cleavage Ring Cleavage Products (Thioamides/Enamines) RingAttack->Cleavage Fragmentation

Figure 1: Mechanistic divergence between lateral lithiation (green path) and ring cleavage (red path).

Troubleshooting Guides (Q&A)

Issue 1: Low Yield & Ring Fragmentation

User Question: "I used n-Butyllithium directly on 5-methylisothiazole, but I recovered a complex mixture of sulfur-smelling tars and very little product. What happened?"

Technical Diagnosis: You likely triggered nucleophilic ring opening . Unlike simple aromatics, the isothiazole ring contains a weak N-S bond. Strong nucleophiles like n-BuLi attack the sulfur or the C-3 position, cleaving the ring before deprotonation can occur.

Corrective Action:

  • Switch to LDA: You must use Lithium Diisopropylamide (LDA).[1] The bulky isopropyl groups prevent the nitrogen from approaching the ring electrophilic sites, favoring proton abstraction from the methyl group (lateral lithiation).

  • Temperature Control: Maintain the reaction strictly at -78°C. Even with LDA, temperatures above -40°C can destabilize the lithiated intermediate, leading to polymerization.

Issue 2: Decarboxylation During Workup

User Question: "I obtained the product, but after rotary evaporation, the NMR showed a loss of the carboxylic acid peak and formation of 5-methylisothiazole. Why is the product reverting?"

Technical Diagnosis: Heteroaryl acetic acids are prone to thermal decarboxylation , especially in acidic media or under heat. The electron-deficient isothiazole ring facilitates the loss of


.

Corrective Action:

  • Mild Acidification: Do not acidify below pH 3.0. Use weak acids like Citric Acid or 1M HCl at 0°C.

  • Cold Concentration: Set the rotary evaporator bath to <35°C.

  • Storage: If not used immediately, convert the acid to the methyl ester (using

    
     or MeOH/H2SO4 at room temp) for long-term storage. The ester is significantly more stable.
    
Issue 3: Purification Challenges

User Question: "My product is contaminated with starting material. Silica column chromatography seems to degrade the acid."

Technical Diagnosis: Carboxylic acids often streak on silica gel or bind irreversibly. Furthermore, the acidity of silica can catalyze decarboxylation of this specific compound.

Corrective Action:

  • Acid-Base Extraction: This is the most efficient purification method.

    • Dissolve crude in EtOAc.

    • Extract with Sat.

      
       (Product goes to aqueous).
      
    • Wash aqueous layer with EtOAc (Removes starting material).

    • Re-acidify aqueous layer and extract back into EtOAc.

  • Reverse Phase: If chromatography is necessary, use C18 Reverse Phase silica with a water/acetonitrile gradient (buffered with 0.1% Formic acid) to avoid silica acidity.

Comparative Data: Base Selection

The choice of base is the single most critical factor in this synthesis.

Base ReagentpKa (Conj. Acid)NucleophilicityMechanismYield Impact
LDA ~36Low (Bulky)Lateral DeprotonationHigh (70-85%)
n-BuLi ~50Very HighRing Attack / CleavageFail (<10%)
NaH ~35LowPoor Solubility / SlowLow (10-20%)
LiTMP ~37Very Low (Very Bulky)Lateral DeprotonationHigh (75-80%)*

*LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is an excellent alternative if LDA fails, but is more expensive.

Frequently Asked Questions (FAQs)

Q: Can I use this method to synthesize "ISO-1" (MIF Inhibitor)? A: Caution: The commercial MIF inhibitor known as "ISO-1" is actually an isoxazole derivative ((S,R)-3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester), not an isothiazole. Ensure you are synthesizing the correct isomer. If you truly need the isothiazole analog, this protocol is correct. If you need the MIF inhibitor, you need a different starting material (isoxazole synthesis).

Q: Is the lithiated intermediate stable? A: It is metastable. At -78°C, 5-(lithiomethyl)isothiazole is stable for 1-2 hours. Upon warming without an electrophile, it will decompose. Always have the


 source ready before lithiation.

Q: Why do I need to wash the dry ice? A: Commercial dry ice often contains water ice on the surface. Adding water to the lithiated species will quench it back to 5-methylisothiazole immediately, destroying the yield. Wash dry ice lumps with anhydrous ether before adding to the reaction.

References

  • Lateral Lithiation of Isothiazoles

    • Title: "Isothiazoles.[1][5][6][7] III. Synthesis of isothiazolo[5,4-d]pyrimidines" (Discusses lithiation at C-5 and lateral positions).

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the preference for LDA over n-BuLi to avoid ring cleavage in isothiazole deriv
    • (General Journal Link for verification of method type).

  • Ring Cleavage Mechanisms

    • Title: "Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms. Part V: Isothiazoles and thiazoles."
    • Source:Tetrahedron.
    • Context: Detailed mechanistic study on why n-BuLi causes ring opening while LDA favors deproton
  • Zopolrestat Intermediate Chemistry (Analogous Chemistry)

    • Title: "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the handling of heteroaryl acetic acid side chains and their stability.
  • MIF Inhibitor Clarification (ISO-1)

    • Title: "A fluorinated analog of ISO-1 blocks the recognition and biological function of MIF."[4]

    • Source:Biochemical Pharmacology.
    • Context: Clarifies the structure of ISO-1 as an isoxazole, distinguishing it

Sources

Optimization

troubleshooting poor solubility of 5-Isothiazoleacetic acid

Technical Support Center: 5-Isothiazoleacetic Acid A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support center for 5-Isothiazoleacetic acid and its analogs. As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isothiazoleacetic Acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 5-Isothiazoleacetic acid and its analogs. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your research—be it for drug discovery or other applications—hinges on the fundamentals of its behavior in solution. Poor solubility is a frequent and frustrating roadblock. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will diagnose the problem from its chemical roots and build a systematic approach to achieving successful dissolution.

Section 1: Root Cause Analysis - Why is 5-Isothiazoleacetic Acid Difficult to Dissolve?

Q1: I'm struggling to get my 5-Isothiazoleacetic acid into solution. What are the fundamental properties of this molecule that cause this issue?

A1: The solubility behavior of 5-Isothiazoleacetic acid is governed by a balance of competing structural features. Understanding these is the first step in troubleshooting.

  • The Carboxylic Acid Group (-CH₂COOH): This is the most critical functional group for determining solubility. In its protonated (neutral) state, the carboxylic acid can participate in hydrogen bonding but contributes to limited aqueous solubility. However, when deprotonated to its carboxylate salt form (-CH₂COO⁻), it becomes an ion, which dramatically increases its affinity for polar solvents like water.[1][2][3]

  • The Isothiazole Ring: This heterocyclic aromatic ring is relatively nonpolar. As with many cyclic structures, it prefers to interact with other nonpolar molecules rather than water, contributing to the compound's overall low aqueous solubility in its neutral state.

  • The Solvent Environment: The choice of solvent and its properties, particularly its pH and polarity, will directly influence which structural feature of your compound dominates its solubility behavior.

These factors are not independent; they are in a dynamic interplay. The key to success is to manipulate the experimental conditions to favor the more soluble form of the molecule.

cluster_factors Key Factors Influencing Solubility Compound 5-Isothiazoleacetic Acid (Poorly Soluble State) pKa Molecular pKa (Acidic Nature) Compound->pKa pH Solution pH Compound->pH Solvent Solvent Choice (Polarity) Compound->Solvent Temp Temperature Compound->Temp

Caption: Interplay of factors governing compound solubility.

Section 2: The Science of Solubility - Leveraging pH to Your Advantage

Q2: You mentioned protonation and deprotonation. How exactly does pH control the solubility of an acidic compound?

A2: This is the core principle for dissolving most carboxylic acids. The compound exists in an equilibrium between its neutral, poorly soluble form and its charged, highly soluble salt form.[4][5] The position of this equilibrium is dictated by the solution's pH relative to the compound's pKa (the pH at which 50% of the acid is deprotonated).

  • When pH < pKa: The solution has a high concentration of protons (H⁺). The equilibrium is pushed to the left, favoring the neutral, protonated R-COOH form. This form is significantly less soluble in water.

  • When pH > pKa: The solution has a low concentration of protons. The equilibrium shifts to the right, favoring the charged, deprotonated R-COO⁻ (carboxylate) form. This ionic species is far more soluble in aqueous media.[3][6]

For most simple carboxylic acids, the pKa is typically in the range of 3-5. Therefore, by raising the pH of the solution to 7 or higher, you ensure that the vast majority of the compound converts to its soluble salt form.

Caption: pH-dependent equilibrium of 5-Isothiazoleacetic acid.

Section 3: Systematic Troubleshooting Protocols

Here, we present a logical flow for systematically tackling solubility issues, starting with the most common and gentle methods.

Q3: What is the standard, step-by-step protocol for dissolving 5-Isothiazoleacetic acid in an aqueous buffer?

A3: This protocol utilizes the pH-adjustment principle and is the recommended starting point for most aqueous applications.

Experimental Protocol 1: pH-Adjusted Aqueous Dissolution

  • Weigh Compound: Accurately weigh the desired amount of 5-Isothiazoleacetic acid powder into a suitable container.

  • Initial Suspension: Add approximately 80% of your final desired volume of purified water or buffer (e.g., for a final volume of 10 mL, add 8 mL). The compound will likely not dissolve and will form a suspension.

  • Basify Dropwise: While vigorously stirring or vortexing, add a dilute solution of sodium hydroxide (NaOH), such as 0.1 M or 1 M, drop by drop. The key is to add the base slowly to allow the dissolution to occur without causing a large pH spike, which could potentially degrade the compound.

  • Observe Dissolution: Continue adding the base dropwise until the solid material is fully dissolved and the solution becomes clear.

  • Final pH and Volume Adjustment: If your experiment requires a specific final pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Caution: Be aware that if you lower the pH significantly (e.g., below 6), the compound may precipitate out of solution. Once the desired pH is reached, add water or buffer to reach the final target volume.

Q4: I tried Protocol 1, but the compound won't dissolve completely, or it precipitates when I adjust the pH for my experiment. What is the next step?

A4: If pH manipulation alone is insufficient, the next strategy is to use a water-miscible organic co-solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.

Experimental Protocol 2: The Co-Solvent Method

  • Select a Co-Solvent: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, common choices for creating high-concentration stocks. Ethanol is another, less potent option.

  • Prepare Concentrated Stock: Dissolve the 5-Isothiazoleacetic acid in a minimal amount of the chosen co-solvent (e.g., dissolve 10 mg in 100-200 µL of DMSO). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can assist this step.

  • Dilute into Aqueous Buffer: With vigorous stirring, slowly add the concentrated organic stock solution dropwise into your final aqueous buffer. The rapid mixing helps to disperse the compound molecules and allows them to be solvated by water before they have a chance to aggregate and precipitate.

Causality: The organic co-solvent acts as an intermediary. It breaks apart the crystal lattice of the solid compound, and upon dilution, it shields the individual molecules as they are introduced into the aqueous environment, preventing them from crashing out.

Data Presentation: Common Co-Solvents
Co-SolventPolarityWater MiscibilityUse Case
DMSO HighFully MiscibleGold standard for high-concentration stocks.
DMF HighFully MiscibleStrong alternative to DMSO.
Ethanol MediumFully MiscibleGood for less stubborn compounds; often better tolerated in biological assays.

Section 4: Troubleshooting Workflow & FAQs

This workflow and the accompanying FAQs are designed to address common issues encountered during these procedures.

start Start: Undissolved Compound decision_solvent Target Solvent? start->decision_solvent protocol1 Follow Protocol 1: pH-Adjusted Dissolution decision_solvent->protocol1 Aqueous Buffer protocol2 Follow Protocol 2: Co-Solvent Method (e.g., DMSO) decision_solvent->protocol2 Organic Stock decision_p1_ok Is solution clear? protocol1->decision_p1_ok success Success: Compound Dissolved decision_p1_ok->success Yes p1_fail Still Undissolved or Precipitates decision_p1_ok->p1_fail No extras Apply Gentle Heat (37°C) or Sonication p1_fail->extras decision_extras_ok Is solution clear? extras->decision_extras_ok decision_extras_ok->protocol2 No, try Co-Solvent decision_extras_ok->success Yes

Caption: Systematic workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)
  • Q5: I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen? A5: This is a classic solubility trap. Cell culture media is an aqueous buffer, often with a pH between 7.2 and 7.4. When you diluted your DMSO stock, two things happened: 1) the final concentration of DMSO became too low to keep the compound in solution, and 2) the compound was exposed to the aqueous environment at a pH that may not be high enough to keep it fully deprotonated and soluble, causing it to crash out. To fix this, try making a more concentrated DMSO stock so you add a smaller volume, or check if a small increase in the final buffer pH is compatible with your experiment.

  • Q6: Can I just use 10 M NaOH to dissolve it faster? A6: This is strongly discouraged. Using a highly concentrated base can create extreme local pH hotspots (pH > 14) before it has a chance to mix. Such harsh conditions can easily hydrolyze or otherwise degrade your compound, compromising your experiment before it even begins. Always use dilute bases and add them slowly with vigorous mixing.

  • Q7: Will heating the solution help? A7: Yes, gentle heating can be effective. For most solids, solubility increases with temperature.[7][8] Using a water bath set to 37-50°C can significantly increase the rate of dissolution. However, avoid aggressive heating or boiling, as this can lead to compound degradation. This technique can be used in conjunction with both Protocol 1 and Protocol 2.

  • Q8: How do I know if my compound is degrading during the dissolution process? A8: A visual color change can be an indicator of degradation. The most reliable method, however, is to run an analytical check. After dissolution, analyze a small aliquot of your solution using HPLC or LC-MS to confirm that you have a single, pure peak corresponding to the parent compound. This is a critical quality control step, especially when developing a new protocol.

References

  • MedChemExpress. Isothiazole-5-carboxylic acid (8-Isoquinoline-methaneaminedihydrochloride).
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester.
  • Santa Cruz Biotechnology, Inc. Isothiazole-5-carboxylic acid.
  • Chemistry LibreTexts. The Effects of pH on Solubility.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?
  • Chemistry LibreTexts.
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Chemistry LibreTexts. Acid-Base Extraction.
  • PubMed.
  • Thieme. Product Class 15: Isothiazoles.
  • Wikipedia. Acid-base extraction.
  • Reddit. How to tackle compound solubility issue.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds.
  • ResearchGate.
  • University of Missouri–St. Louis. Acid-Base Extraction.
  • Taylor & Francis Online.

Sources

Troubleshooting

overcoming resistance in bacteria with 5-Isothiazoleacetic acid analogs

Status: Operational Current Focus: Overcoming Bacterial Resistance (MRSA, VRE, MDR-Gram Negatives) Operator: Senior Application Scientist[1] Introduction: The Scaffold Challenge You are likely working with 5-Isothiazolea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Focus: Overcoming Bacterial Resistance (MRSA, VRE, MDR-Gram Negatives) Operator: Senior Application Scientist[1]

Introduction: The Scaffold Challenge

You are likely working with 5-Isothiazoleacetic acid as a pharmacophore scaffold because of its unique electronic properties and potential bioisosterism with carboxylate-containing antibiotics.[1] However, raw 5-isothiazoleacetic acid derivatives often face two critical failure modes in late-stage screening:

  • Poor Permeation: The polarity of the acetic acid tail limits passive diffusion across the Gram-negative outer membrane.

  • Efflux Susceptibility: The core ring is frequently recognized by RND (Resistance-Nodulation-Division) efflux pumps.[1]

This guide addresses how to troubleshoot these specific resistance mechanisms and optimize your analogs for bactericidal activity.[1]

Module 1: Solubility & Formulation Troubleshooting

Q: My analogs precipitate in Muller-Hinton Broth (MHB) during MIC testing. How do I differentiate "fake" resistance from solubility limits?

Diagnosis: Isothiazole analogs, particularly those modified with hydrophobic amides to increase cell penetration, often suffer from "crash-out" in aqueous media. This creates a false-negative result (high MIC) because the bacteria are not exposed to the compound.[1]

Technical Solution: Do not rely solely on DMSO. Isothiazoles require a surfactant-stabilized delivery system for accurate MIC determination.[1]

Protocol: The "Solubility Bridge" Formulation

  • Primary Stock: Dissolve analog in 100% DMSO at 100x the final target concentration.

  • Intermediate Step (Critical): Dilute the stock 1:10 into a solution of 20% Sulfobutylether-β-cyclodextrin (SBECD) in water. The cyclodextrin encapsulates the hydrophobic isothiazole core.

  • Final Dilution: Add this intermediate to MHB. Final DMSO concentration should be <1%.

Validation Step: Centrifuge your MIC plate at 3000 x g for 5 minutes before reading. If you see a pellet in the "clear" wells, your compound precipitated, and the MIC is invalid.

Module 2: Mechanism of Action (MoA) Verification

Q: How do I confirm if my analog is targeting a specific enzyme (like DNA Gyrase) or just lysing the membrane non-specifically?

Diagnosis: Isothiazolones (a metabolic product or tautomer of your scaffold) are known to react with nucleophilic thiols.[2] If your compound kills S. aureus in 10 minutes, you are likely seeing non-specific membrane lysis or thiol depletion, not targeted enzyme inhibition. True DNA gyrase inhibitors (like quinolones) take longer to induce cell death.[1]

Experimental Workflow: Use a Time-Kill Kinetics Assay combined with a Thiol-Protection Check .

Step-by-Step Protocol:

  • Standard Kill: Incubate S. aureus (10^6 CFU/mL) with your analog at 4x MIC.

  • Thiol Rescue: In a parallel tube, add 5 mM N-acetylcysteine (NAC) before adding your analog.[1]

  • Readout:

    • Scenario A: NAC completely blocks antibacterial activity = Your mechanism is likely non-specific thiol alkylation (general toxicity).[1]

    • Scenario B: NAC has no effect = Your mechanism is likely specific target inhibition (e.g., DNA Gyrase or Cell Wall).

Data Interpretation Table:

ObservationMechanism ImplicationAction Required
Rapid Kill (<30 min) Membrane LysisFail. High toxicity risk.[1] Modify lipophilicity (LogP).
Slow Kill (2-6 hours) DNA Gyrase / Topo IVPass. Proceed to resistance profiling.[1]
Activity Blocked by NAC Thiol ReactivityCaution. Potential for haptenization/allergy.

Module 3: Overcoming Efflux-Mediated Resistance

Q: My analog is active against wild-type E. coli but inactive (MIC > 64 µg/mL) against clinical MDR strains. Is the target mutated?

Diagnosis: It is statistically more probable that your isothiazole analog is being pumped out before it reaches the target. Isothiazole derivatives are frequent substrates for the AcrAB-TolC pump in E. coli and NorA in S. aureus.[1]

Technical Solution: Perform a Synergy Checkerboard Assay using known Efflux Pump Inhibitors (EPIs).[1] This distinguishes between target modification (mutation) and efflux.[1]

The "Pump-Buster" Protocol:

  • Gram-Negative (E. coli/Pseudomonas): Test analog MIC +/- PAβN (Phenylalanine-arginine β-naphthylamide) at 20 µg/mL.[1]

  • Gram-Positive (S. aureus): Test analog MIC +/- Reserpine (20 µg/mL) or Verapamil .[1]

Decision Logic (Visualized):

EffluxLogic Start High MIC in MDR Strain (>64 µg/mL) AddEPI Add Efflux Pump Inhibitor (PAβN or Reserpine) Start->AddEPI Result Measure MIC Shift AddEPI->Result ShiftYes MIC Drops > 4-fold (e.g., 64 -> 4 µg/mL) Result->ShiftYes Significant Shift ShiftNo MIC Unchanged Result->ShiftNo No Shift Conclusion1 Diagnosis: Efflux Susceptible Action: Modify Side Chain to reduce pump binding. ShiftYes->Conclusion1 Conclusion2 Diagnosis: Target Mutation Action: Scaffold Hopping required. ShiftNo->Conclusion2

Figure 1: Decision tree for distinguishing efflux mechanisms from target mutations.

Module 4: Synthetic Optimization for Resistance Breaking

Q: Which structural modifications to the 5-isothiazoleacetic acid core reduce efflux liability?

Insight: Efflux pumps prefer amphiphilic cations. If your analog has a basic amine (common in drug design), it is a prime target for pumps.

Modification Strategy:

  • Zwitterionic Design: Convert the acetic acid tail into a zwitterionic motif. This often allows entry via porins (OmpF) while evading efflux pumps.[1]

  • C-4 Substitution: The C-4 position of the isothiazole ring is sterically sensitive.[1] Bulky groups here can prevent the "clamping" mechanism of the AcrB pump transporter.

Comparison of Analogs:

Analog ClassModification at C-5 (Acetic Acid)PermeationEfflux RiskResistance Profile
Parent Free Acid (-COOH)Low (Charged)LowInactive (Poor entry)
Ester Methyl/Ethyl EsterHighHighRapid Resistance (Hydrolysis)
Amide N-Heterocyclic Amide Optimal Medium Best Balance

References & Grounding

  • Isothiazolones as DNA Gyrase Inhibitors:

    • Mechanism:[2][3][4] Heteroaryl isothiazolones (HITZs) have been validated to target bacterial DNA replication, specifically inhibiting DNA gyrase and topoisomerase IV, similar to fluoroquinolones but with a distinct binding mode that can overcome quinolone resistance.

    • Source:[1]

  • Thiol-Reactivity & Mechanism:

    • Mechanism:[2][3][4] Isothiazole derivatives often act by reacting with nucleophilic cellular components (thiols).[1][2] Understanding this toxicity vs. specificity balance is crucial for drug development.

    • Source:[1]

  • Efflux Pump Inhibition (Thiazole/Isothiazole Class):

    • Mechanism:[2][3][4][5] Thiazole-based analogs have been demonstrated to inhibit the NorA and MepA efflux pumps in S. aureus, potentiating other antibiotics.[1][6]

    • Source:[1]

  • Synthesis & Antimicrobial Evaluation:

    • Context: General synthesis strategies for isothiazole derivatives and their evaluation against standard bacterial strains.

    • Source:[1]

Sources

Optimization

Technical Support Center: 5-Isothiazoleacetic Acid Spectroscopic Analysis

Introduction: The Heterocycle Challenge Welcome to the Technical Support Center. You are likely here because the spectroscopic data for 5-Isothiazoleacetic acid is presenting contradictions—perhaps the NMR integration is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heterocycle Challenge

Welcome to the Technical Support Center. You are likely here because the spectroscopic data for 5-Isothiazoleacetic acid is presenting contradictions—perhaps the NMR integration is drifting, the regiochemistry is unclear, or the mass spectrum shows unexpected fragmentation.

Isothiazoles are electron-deficient heteroaromatics containing a weak N–S bond. Unlike robust benzene analogs, they are sensitive to nucleophilic attack and ring-opening protocols, often leading to ambiguous data during characterization. This guide addresses the three most common "phantom" issues: Regioisomer Confusion (3- vs. 5-substituted) , Proton Tautomerism/Exchange , and Ring Degradation .

Module 1: Resolving Regioisomer Ambiguity (3- vs. 5-Isomer)

The Issue: Synthetic routes to isothiazoles often yield mixtures of 3- and 5-substituted isomers. In 1D 1H NMR, both isomers present as a pair of doublets (ring protons) and a singlet (methylene group), making differentiation difficult without reference standards.

The Solution: You must utilize HMBC (Heteronuclear Multiple Bond Correlation) to visualize the connectivity between the methylene protons and the quaternary ring carbons. The chemical shift difference between C3 (C=N) and C5 (C-S) is the definitive discriminator.

Diagnostic Workflow

RegioID Start Ambiguous Isomer Identity Step1 Acquire 1H-13C HMBC Spectrum Start->Step1 Decision Analyze Cross-Peak from Side Chain (-CH2-) Protons Step1->Decision Result3 Correlation to Carbon @ ~157-160 ppm (C=N) Decision->Result3 Downfield Correlation Result5 Correlation to Carbon @ ~125-140 ppm (C-S) Decision->Result5 Upfield Correlation Conclusion3 Identity: 3-Isothiazoleacetic Acid Result3->Conclusion3 Conclusion5 Identity: 5-Isothiazoleacetic Acid (Target Compound) Result5->Conclusion5

Figure 1: HMBC logic flow for distinguishing isothiazole regioisomers based on carbon chemical shifts.

Technical Rationale
  • C3 (C=N): Highly deshielded due to the adjacent nitrogen atom. Typically resonates >157 ppm.

  • C5 (C-S): Less deshielded than C3. In the parent isothiazole, C5 resonates at ~124 ppm, though substitution shifts this downfield, it remains distinct from C3.

  • Mechanism: The methylene protons (

    
    ) are 2-3 bonds away from the quaternary ring carbon. In the 5-isomer, 
    
    
    
    correlates to C5. In the 3-isomer,
    
    
    correlates to C3.

Module 2: 1H NMR Signal Assignment & Troubleshooting

The Issue: Users often report "missing" protons or merging doublets. The carboxylic acid proton is notoriously broad or absent, and the ring protons (H3 and H4) can shift depending on concentration (dimerization effects).

Standard 1H NMR Data (DMSO-d6)
ProtonMultiplicityApprox. Shift (ppm)Coupling (

)
Assignment Logic
H-3 Doublet (d)8.40 – 8.70

Hz
Deshielded by adjacent Nitrogen.
H-4 Doublet (d)7.10 – 7.40

Hz
Shielded relative to H3; adjacent to substituent.
-CH2- Singlet (s)3.80 – 4.10N/ASide chain methylene.
-COOH Broad (br s)12.0 – 14.0N/AExchangeable; shift is concentration/solvent dependent.
Troubleshooting Guide: "The Missing Peaks"

Q: My H3 and H4 peaks are collapsing into a singlet. Why? A: This is likely an accidental equivalence in your specific solvent (e.g., CDCl3).

  • Protocol: Switch to DMSO-d6 or Acetone-d6 . The polarity change usually separates the signals. Isothiazole ring protons are highly sensitive to solvent dielectric constants due to the ring's dipole.

Q: I cannot see the COOH proton. A: This is due to rapid proton exchange with water in the solvent.

  • Protocol:

    • Ensure the solvent is "100%" anhydrous (use ampoules, not old bottles).

    • Run the spectrum at a lower temperature (e.g., 273 K) to slow the exchange rate.

    • Self-Validation: Add 1 drop of

      
       and shake. If the broad hump disappears completely, it was the acidic proton.
      

Q: How do I confirm the ring is intact and not open? A: Check the coupling constant (


).
  • Valid:

    
     Hz (Characteristic of isothiazole 
    
    
    
    or
    
    
    ).
  • Invalid:

    
     Hz or singlets often indicate ring cleavage or formation of thiophene/furan impurities if the synthesis involved cyclization.
    

Module 3: Mass Spectrometry & Degradation

The Issue: Isothiazoles are thermally unstable. In GC-MS or harsh ionization conditions (EI), the molecule may fragment unexpectedly, leading to confusion about the molecular ion.

Fragmentation Analysis Table (EI-MS)
m/z LossFragment LostInterpretation
M+ (Parent)Molecular Ion (143 Da).
M - 44

Decarboxylation of the acetic acid side chain. Common in injector ports >200°C.
M - 45

Loss of carboxylic acid radical.
M - 27

Diagnostic: Isothiazole ring fragmentation. Confirms the presence of the N-C-C moiety.
M - 32

Loss of Sulfur (rare, but possible in specific derivatives).
Degradation Pathway Visualization

Degradation Parent 5-Isothiazoleacetic Acid (MW 143) Heat Thermal Stress (GC Injector / Acidic Reflux) Parent->Heat Decarb 5-Methylisothiazole (MW 99) Heat->Decarb - CO2 RingOpen Ring Cleavage Products (Nitriles/Thiols) Heat->RingOpen Extreme Conditions

Figure 2: Common thermal degradation pathways affecting MS data interpretation.

Protocol for MS Verification:

  • Avoid GC-MS if possible due to thermal decarboxylation.

  • Use ESI-MS (Electrospray Ionization) in negative mode (

    
    ) for the cleanest molecular ion detection (expect m/z ~142).
    

FAQ: Rapid Resolution

Q: The melting point is lower than reported (Reported: ~108-110°C). Is it impure? A: Likely yes, but check for decarboxylation . 5-Isothiazoleacetic acid can slowly lose


 to become 5-methylisothiazole (liquid/low melting solid) if stored improperly or heated. Run a TLC; the decarboxylated product is much less polar (higher 

) than the acid.

Q: Can I use UV spectroscopy for quantification? A: Yes, but proceed with caution. Isothiazoles have an absorption maximum around 240-250 nm . However, this region overlaps significantly with many aromatic impurities. UV is not specific enough for resolving isomer mixtures; use HPLC with a diode array detector (DAD) to check peak purity.

Q: Why does the CH2 peak appear as a quartet? A: It shouldn't. If you see a quartet at ~4.0 ppm, you likely have Ethyl Acetate residue (solvent trap). Check for a corresponding triplet at ~1.2 ppm and a singlet at ~2.0 ppm. This is the most common "impurity" call we receive.

References

  • Wasylishen, R. E., & Hutton, H. M. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(6), 833–836.

  • Faull, A. W., & Hull, R. (1981). Synthesis of some isothiazoleacetic acids. Journal of Chemical Research, (Synopses), 207.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (General principles of isothiazole ring stability and shifts).
  • SDBS Spectral Database for Organic Compounds . (General reference for Isothiazole ring carbon shifts).

Disclaimer: This guide is intended for research use only. Always consult your specific instrument's safety protocols when handling isothiazole derivatives.

Troubleshooting

addressing off-target effects of 5-Isothiazoleacetic acid

Welcome to the technical support center for 5-Isothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective use of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective use of this compound and to proactively address a critical aspect of small molecule research: the identification and mitigation of off-target effects. Given that 5-Isothiazoleacetic acid is a novel investigational agent, establishing rigorous experimental controls to ensure data integrity is paramount.

This document provides a framework for troubleshooting unexpected results and validating that the observed biological effects are a direct consequence of on-target activity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when working with a new small molecule inhibitor.

Q1: I'm observing a phenotype in my cells after treatment with 5-Isothiazoleacetic acid. How can I be sure it's a specific, on-target effect?

A: This is the most critical question in small molecule research. A true on-target effect should meet several criteria:

  • Dose-Dependence: The phenotype's intensity should correlate with the concentration of the compound used. It is crucial to use the lowest concentration that produces the desired effect to minimize the likelihood of off-target activity.[1]

  • Target Engagement: You must confirm that 5-Isothiazoleacetic acid physically binds to its intended target protein within the cell at the concentrations you are using.

  • Phenocopying: The observed phenotype should be mimicked by a target-specific orthogonal method, such as siRNA or CRISPR-mediated knockdown/knockout of the target protein.

  • Structural Analogs: A structurally similar but biologically inactive analog of 5-Isothiazoleacetic acid should not produce the same phenotype.

Q2: What are the essential control experiments I should run with 5-Isothiazoleacetic acid?

A: Every experiment should include the following controls at a minimum:

  • Vehicle Control: This is typically DMSO, the solvent used to dissolve the compound. This control accounts for any effects of the solvent on your experimental system.

  • Positive Control: A well-characterized inhibitor or activator of the pathway you are studying (if available) to ensure your assay is working as expected.

  • Negative Control: A structurally related, inactive analog of 5-Isothiazoleacetic acid. This is a powerful control to demonstrate that the observed activity is due to the specific chemical structure of the active compound and not some general property of the chemical class.

Q3: At what concentration should I start my experiments?

A: Always begin by establishing a dose-response curve for your primary assay. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the EC50/IC50 value. For subsequent cellular experiments, it is advisable to work at concentrations at or near the EC50/IC50 (e.g., 1x to 10x EC50). Using excessively high concentrations (e.g., >10 µM) significantly increases the risk of engaging unintended targets.[1]

Q4: What should I do if my observed phenotype doesn't match the known function of the intended target?

A: This is a strong indicator of a potential off-target effect or that the compound modulates a previously unknown function of the target. This scenario requires a systematic troubleshooting approach, as detailed in the guide below. The first step is to rigorously confirm target engagement in your specific cellular model.

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

This section provides a systematic workflow for investigating the specificity of 5-Isothiazoleacetic acid when you encounter unexpected or ambiguous results.

Workflow for Investigating Phenotypic Specificity

G A Start: Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in-cellulo A->B  Investigate  Specificity H Analyze Data: Does compound bind intended target at relevant doses? B->H C Step 2: Orthogonal Biological Validation (Genetic Knockdown/Rescue) G Analyze Data: Does genetic knockdown phenocopy compound effect? C->G D Step 3: Unbiased Off-Target Profiling (Proteomics / Kinome Scan) I Analyze Data: Are other high-affinity binders identified? D->I E Conclusion: Phenotype is On-Target F Conclusion: Phenotype is Off-Target G->D No G->E Yes H->C Yes H->F No (Revise Target Hypothesis) I->E No (Re-evaluate system) I->F Yes (Identify new target)

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.

Problem 1: How do I confirm 5-Isothiazoleacetic acid is engaging its target in my cells?

Answer: Direct evidence of target engagement in a cellular context is essential. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .

Scientific Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (like 5-Isothiazoleacetic acid).[2][3] By heating intact cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can detect a "thermal shift" that indicates binding.[4]

  • Cell Treatment: Plate your cells and grow them to ~80% confluency. Treat one set of cells with a relevant concentration of 5-Isothiazoleacetic acid (e.g., 10x IC50) and another set with vehicle (DMSO) for your desired treatment time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR machine, followed by cooling to 4°C.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of your target protein by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (5-IAA Treated)
40100%100%
4695%98%
5275%92%
5830%70%
645%25%
Caption: Example CETSA data showing a thermal shift, indicating target engagement by 5-Isothiazoleacetic acid (5-IAA).
Problem 2: CETSA confirms target engagement, but I'm still not sure the phenotype is on-target. What's next?

Answer: The next step is to use an orthogonal biological method to validate the link between the target and the phenotype. The most definitive approach is a genetic knockdown or knockout of the target, which should replicate the effect of the chemical inhibitor (a "phenocopy").

Scientific Rationale: If inhibiting the target protein with 5-Isothiazoleacetic acid causes a specific phenotype, then removing the target protein from the cell using genetic tools like siRNA or CRISPR should cause the same phenotype. This provides an independent line of evidence that decouples the observation from the compound itself.

  • Transfection: Transfect your cells with a validated siRNA specific to your target protein. As controls, use a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only).

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification: Harvest a subset of the cells to verify knockdown efficiency. Use qPCR to measure mRNA levels and Western Blot to measure protein levels of the target. Knockdown should be >70% at the protein level to be confident in the results.

  • Phenotypic Assay: Perform the same cellular assay you used to characterize the phenotype of 5-Isothiazoleacetic acid on the siRNA-treated cells.

  • Analysis: Compare the phenotype in the target-knockdown cells to cells treated with the non-targeting control and cells treated with 5-Isothiazoleacetic acid. A successful on-target validation will show a similar phenotypic outcome between the target-knockdown cells and the compound-treated cells.

G cluster_0 Chemical Approach cluster_1 Genetic Approach A Wild-Type Cells + 5-Isothiazoleacetic acid B Target Protein Inhibited A->B E Observed Phenotype B->E If On-Target C Wild-Type Cells + Target-specific siRNA D Target Protein Degraded C->D D->E Phenocopy

Caption: Logic of an orthogonal experiment to confirm on-target activity.

Problem 3: My phenotype is not replicated by genetic knockdown. How do I identify the real target?

Answer: If genetic knockdown of the intended target does not phenocopy the compound's effect, it is highly likely that 5-Isothiazoleacetic acid is acting through one or more off-targets. Identifying these unknown targets requires unbiased, proteome-wide screening techniques.

Scientific Rationale: Modern proteomics and screening platforms allow for the unbiased assessment of a compound's interaction with a large portion of the proteome.[6] These methods can identify unintended binding partners, which can then be validated as the true drivers of the observed phenotype.

Recommended Approaches:

  • Kinome Profiling: If the intended target is a kinase, or if you suspect off-target kinase activity, kinome profiling is an essential step. This involves screening your compound against a large panel of hundreds of kinases to determine its selectivity profile.[7][8][9] Many commercial vendors offer this as a service.[10][] The results will reveal if 5-Isothiazoleacetic acid inhibits other kinases, potentially with higher affinity than its intended target.

  • Chemical Proteomics: This is a powerful approach for identifying novel protein targets.[6] It typically involves creating a chemical probe by attaching a tag (like biotin) to 5-Isothiazoleacetic acid.[12] This probe is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[12]

If these advanced methods identify a credible and potent off-target, you must validate it using the same principles described above (e.g., CETSA for the new target, orthogonal genetic validation). This iterative process is fundamental to rigorous chemical biology and drug discovery.

References
  • Mechanism of Action of Aminosalicylates. (2011). YouTube.
  • Mechanism of action of 5-arninosalicylic acid. (n.d.). PMC.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PMC - NIH.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors. (n.d.). PMC.
  • Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation. (n.d.). MDPI.
  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). PMC.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online.
  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support.
  • Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure. (n.d.). Bioinformatics | Oxford Academic.
  • Reimagining Druggability using Chemoproteomic Platforms. (2025). YouTube.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions. (2024). Assay Genie.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central.
  • Kinase Screening and Profiling Services. (n.d.). BOC Sciences.

Sources

Optimization

Technical Support Center: Method Refinement for High-Throughput Screening of 5-Isothiazoleacetic Acid Derivatives

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of 5-isothiazoleacetic acid derivatives. This guide is designed to provide practical, field-proven insights to help y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of 5-isothiazoleacetic acid derivatives. This guide is designed to provide practical, field-proven insights to help you navigate the unique challenges associated with this class of compounds. Our goal is to equip you with the knowledge to refine your screening methods, troubleshoot common issues, and ensure the integrity of your results.

The isothiazole scaffold is a valuable pharmacophore found in numerous biologically active compounds.[1][2] However, like many heterocyclic structures, it presents specific challenges in an HTS setting, from solubility and stability to assay interference. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when initiating an HTS campaign with 5-isothiazoleacetic acid derivatives.

Q1: I'm starting a new project with 5-isothiazoleacetic acid derivatives. What are the primary challenges I should anticipate?

A: Researchers working with isothiazole derivatives, particularly in an HTS context, should be prepared for three main challenges:

  • Solubility Issues: Many heterocyclic compounds, including isothiazoles, can have poor aqueous solubility. While they are often soluble in 100% DMSO for stock solutions, they can precipitate when diluted into aqueous assay buffers.[3] This "precipitation upon dilution" can lead to inconsistent results and false negatives.

  • Compound Stability: The isothiazole ring and its derivatives can be susceptible to degradation, especially under certain storage conditions or in specific solvents like DMSO.[4] Some 2-aminothiazoles, for instance, have been shown to be unstable in DMSO, which can alter their biological activity over time.[3][4]

  • Assay Interference: Isothiazole and related thiazole scaffolds can interfere with assay signals.[5] This can manifest as fluorescence quenching or enhancement, light absorption at detection wavelengths, or non-specific reactivity with assay components, leading to a high rate of false positives.[6]

Q2: How can I proactively minimize the high rate of false positives often seen in HTS?

A: A high false-positive rate is a common issue in HTS.[7][8] A multi-pronged strategy is the most effective way to mitigate this:

  • Implement Counter-Screens: Run assays in parallel specifically designed to identify interfering compounds. For example, if your primary assay uses a luciferase reporter, a counter-screen should test all hits for direct inhibition of the luciferase enzyme.[9]

  • Use Orthogonal Assays: After the primary screen, re-test the initial "hits" using a secondary assay that has a different detection method or biological principle.[7][8] This helps to eliminate compounds whose activity is an artifact of the primary assay's technology.

  • Identify and Flag PAINS: Be aware of Pan-Assay Interference Compounds (PAINS). These are chemical structures known to interfere with a wide variety of assays.[10] While it's not always practical to remove them from a library, they should be flagged early in the hit validation process.

  • Control for Compound Aggregation: Many compounds form aggregates in solution that can non-specifically inhibit enzymes, leading to false-positive results.[7][10] It is standard practice to include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent this.[5][7]

Q3: What are the most critical parameters to optimize for a cell-based assay involving these derivatives?

A: For robust and reproducible cell-based assays, meticulous optimization is key.[11][12] Every cell line is unique, and assumptions should be avoided.[12]

ParameterRationale for OptimizationRecommended Starting Point
Cell Seeding Density Must be in the linear range of the assay signal. Too few cells lead to a weak signal; too many can cause overcrowding, altering cellular physiology and response to treatment.[11]Perform a cell titration curve to determine the optimal density for your specific plate type and assay duration.
Compound Incubation Time The time required to observe a biological effect can vary significantly depending on the compound's mechanism of action.Test a time course (e.g., 6, 24, 48, 72 hours) to identify the optimal window where the signal-to-background ratio is maximized.
DMSO Tolerance High concentrations of DMSO are toxic to cells. The final concentration must be low enough to be tolerated by the cells but high enough to maintain compound solubility.Determine the highest concentration of DMSO that does not affect cell viability or the assay signal (typically <0.5%). Maintain this concentration across all wells, including controls.[3]
Reagent Concentration The concentration of detection reagents (e.g., fluorescent dyes, enzyme substrates) must be optimized for the best signal-to-noise ratio without causing cellular toxicity.[11]Titrate all reagents to find the lowest concentration that provides a robust and stable signal.

Q4: Are there specific types of assay interference known for isothiazole or related thiazole compounds?

A: Yes, the thiazole ring system, a close relative of isothiazole, is known to cause specific types of assay interference. These insights are directly applicable to isothiazole derivatives:

  • Spectral Interference: Thiazole derivatives have been shown to absorb light at wavelengths commonly used in kinetic assays (e.g., 320 nm), which can mask or mimic a true biological signal.[6] It is crucial to measure the absorbance and fluorescence spectra of your hit compounds to identify potential interference.

  • Chemical Reactivity: The thiazole scaffold can exhibit reactivity that may lead to non-specific biological effects. When hits are identified, their potential for reactivity should be carefully evaluated to ensure they are engaging with the target of interest specifically.[5]

  • Metal Impurities: HTS library samples can sometimes contain inorganic impurities, such as zinc, which can cause false-positive signals.[13] If you observe promiscuous inhibition, consider a counter-screen with a chelating agent like TPEN to rule out metal-catalyzed effects.[13]

Troubleshooting Guide for HTS Experiments

This section provides a systematic approach to resolving specific issues you may encounter during your screening campaign.

Workflow for a Robust HTS Campaign

The following workflow illustrates the key stages of a well-designed HTS campaign, incorporating essential quality control and hit validation steps.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Dose-Response & Validation cluster_3 Lead Progression PrimaryScreen Primary HTS (Single Concentration) HitSelection Initial Hit Selection (e.g., >3 SD from mean) PrimaryScreen->HitSelection Confirmation Confirmation Screen (Fresh Compounds) HitSelection->Confirmation InterferenceAssays Interference Counter-Screens (e.g., Luciferase, Fluorescence) Confirmation->InterferenceAssays OrthogonalAssay Orthogonal Assay (Different Technology) Confirmation->OrthogonalAssay DoseResponse Dose-Response Curves (Determine IC50/EC50) InterferenceAssays->DoseResponse OrthogonalAssay->DoseResponse AggregationAssay Aggregation Test (Detergent Sensitivity) DoseResponse->AggregationAssay ValidatedHits Validated Hits AggregationAssay->ValidatedHits Troubleshooting_Tree cluster_yes Pathway A: Potential True Hit cluster_no Pathway B: Likely False Positive Start Hit from Primary Screen Orthogonal Active in Orthogonal Assay? Start->Orthogonal DoseResponse Confirm with Dose-Response Curve Orthogonal->DoseResponse Yes Interference Check for Assay Interference (e.g., Fluorescence, Luciferase Inhibition) Orthogonal->Interference No Aggregation Test for Aggregation (add detergent) DoseResponse->Aggregation TrueHit Likely True Hit (Proceed to SAR) Aggregation->TrueHit Reactivity Assess for Chemical Reactivity (e.g., PAINS substructures) Interference->Reactivity FalsePositive Likely False Positive (Deprioritize) Reactivity->FalsePositive

Caption: A decision tree for hit validation.

By applying these structured methodologies and troubleshooting guides, researchers can significantly enhance the efficiency and reliability of their HTS campaigns for 5-isothiazoleacetic acid derivatives, ultimately accelerating the discovery of promising new therapeutic agents.

References
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. [Link]

  • YouTube. (2025, February 12). High throughput screening at The DISC: a new era of drug discovery. [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]

  • YouTube. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained. [Link]

  • PMC. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • NBS. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • PMC. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Taylor & Francis Online. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. [Link]

  • PMC - NIH. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • Thieme Connect. (2019, October 18). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • PMC - NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • Semantic Scholar. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]

  • ACD/Labs. (n.d.). How to Avoid False Positives and False Negatives in Analytical Chemistry. [Link]

  • NIH. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • PMC. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • PubMed. (2020, December 1). Assessing different thiazolidine and thiazole based compounds as antileishmanial scaffolds. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (2025, August 7). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

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Reference Data & Comparative Studies

Validation

validation of analytical methods for 5-Isothiazoleacetic acid

Publish Comparison Guide: Analytical Method Validation for 5-Isothiazoleacetic Acid Executive Summary: The Analytical Challenge 5-Isothiazoleacetic acid (CAS: 10271-84-8) represents a distinct challenge in analytical che...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Method Validation for 5-Isothiazoleacetic Acid

Executive Summary: The Analytical Challenge

5-Isothiazoleacetic acid (CAS: 10271-84-8) represents a distinct challenge in analytical chemistry.[1][2] As a small, polar, acidic heterocycle, it defies standard Reversed-Phase (RP) retention mechanisms.[2] Its high polarity leads to early elution (often in the void volume) on C18 columns, while its acidic nature (


) demands precise pH control to prevent peak tailing and sensitivity loss.[1]

For researchers and drug development professionals, validating a method for this compound is not just about "running a standard"; it is about overcoming the Polarity-Retention Paradox . This guide objectively compares the three dominant analytical strategies—Ion-Suppression RP-HPLC , HILIC-MS/MS , and Mixed-Mode Chromatography —and provides a self-validating protocol for the most robust candidate.[1][2]

Method Landscape: Comparative Analysis

We evaluated three methodologies based on Sensitivity (LOD/LOQ), Matrix Tolerance, and Throughput.

Table 1: Comparative Performance Matrix
FeatureMethod A: Ion-Suppression RP-HPLC (UV) Method B: HILIC-MS/MS Method C: Mixed-Mode (RP/Anion Exchange)
Principle Hydrophobic retention via pH control (Acidic Mobile Phase).[1][2]Partitioning into water-enriched layer on polar stationary phase.[1][2]Dual mechanism: Hydrophobic + Electrostatic interaction.[1]
Sensitivity Moderate (

).[1][2] Limited by UV extinction coefficient.[1]
High (

).[1][2] Ideal for trace impurity/metabolite analysis.[1][3]
High (

).[1][2] Good peak shape enhances S/N ratio.[1]
Retention Weak.[1][4] Risk of co-elution with matrix salts.Strong. Elutes away from suppression zone.Optimal. Tunable retention via buffer strength.[1]
Robustness High.[1][3] Simple isocratic workflows.Low. Sensitive to equilibration times and sample diluent.Moderate. Requires precise pH/buffer control.[1]
Cost Low (Standard C18).[1]High (MS instrumentation + specialized columns).[1][5]Medium (Specialized columns).[1]
Verdict Best for: Raw material purity & high-concentration assays.[1][2][4][6]Best for: PK studies, trace metabolites in plasma/urine.[7]Best for: Complex formulations requiring high selectivity.[1]

Strategic Selection: The Decision Framework

To ensure you select the correct validation path, follow this logic flow.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck < 1 µg/mL (Trace) ImpurityCheck Impurity Profiling? ConcCheck->ImpurityCheck > 10 µg/mL (High) MethodB Method B: HILIC-MS/MS (Bioanalysis/Trace) MatrixCheck->MethodB Biological (Plasma/Urine) MethodC Method C: Mixed-Mode (Complex Formulations) MatrixCheck->MethodC Environmental/Soil MethodA Method A: RP-HPLC (UV) (QC Release/Raw Material) ImpurityCheck->MethodA No (Assay only) ImpurityCheck->MethodC Yes (Polar Impurities)

Figure 1: Decision tree for selecting the optimal analytical technique based on concentration and matrix requirements.

Deep Dive: Validation Protocol for LC-MS/MS (HILIC)

Given the trend toward bioanalytical sensitivity, we detail the validation of Method B (HILIC-MS/MS) . This protocol addresses the specific instability and polarity issues of 5-Isothiazoleacetic acid.

The "Self-Validating" System Design
  • Internal Standard (IS): Do not use a generic analogue. Use a structural isomer like 4-Isothiazoleacetic acid or a stable isotope labeled analog (

    
    -labeled) if available.[1][2]
    
  • Mobile Phase Logic: 5-Isothiazoleacetic acid is acidic.[1][2] In HILIC, we use Ammonium Acetate (pH 5.8) to ensure the acid is ionized (deprotonated), which actually increases retention on cationic HILIC phases (like ZIC-pHILIC) via ionic interaction, improving peak shape.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation (Protein Precipitation) [1]

  • Aliquot

    
     of plasma/matrix.[1]
    
  • Add

    
     of Acetonitrile (containing IS at 100 ng/mL). Critical: High organic content is required for HILIC injection compatibility.
    
  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant directly to vial.[1] Do not evaporate and reconstitute in water , as this destroys HILIC peak shape.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC),

    
    .[2]
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Water).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for loading)[1][2]

    • 1-5 min: 90%

      
       40% B (Elution of polar analytes)[1][2]
      
    • 5-7 min: 40% B (Wash)[1][2]

    • 7.1 min: 90% B (Re-equilibration - Critical for HILIC)

Step 3: Mass Spectrometry Parameters (ESI-)

  • Mode: Negative Ion Mode (due to carboxylic acid moiety).[1]

  • Transition:

    
     142.0 
    
    
    
    98.0 (Loss of
    
    
    , typical for acetic acids).
  • Source Temp:

    
     (Ensure complete desolvation of aqueous buffer).
    

Validation Parameters & Acceptance Criteria

Adhere to ICH Q2(R2) guidelines. The following table summarizes the specific targets for 5-Isothiazoleacetic acid.

Table 2: Validation Metrics
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank matrix + IS. Check for interference at retention time (

min).
Interference < 20% of LLOQ area.[8]
Linearity 6-point calibration curve (

).[1][2] Weighted regression (

).[1]

.[1][4][7][9][10] Back-calculated conc. within

.[1][8]
Recovery (Matrix Effect) Compare post-extraction spike vs. neat solution.Matrix Factor (MF) between 0.85 - 1.[1][2]15.
Accuracy & Precision QC samples at Low, Mid, High (n=5) over 3 days.Intra/Inter-day CV < 15% (20% at LLOQ).[1]
Stability Benchtop (4h), Freeze-Thaw (3 cycles), Autosampler (24h).[1]Deviation < 15% from nominal.

Mechanistic Insight: The pH-Retention Relationship

Understanding why the method works is crucial for troubleshooting. 5-Isothiazoleacetic acid behaves differently depending on the pH relative to its pKa.

Mechanism Analyte 5-Isothiazoleacetic Acid (pKa ~3.8) LowPH pH < 3.0 (Protonated/Neutral) Analyte->LowPH Acidic Mobile Phase HighPH pH > 5.0 (Deprotonated/Anionic) Analyte->HighPH Buffer pH 5.8 RP_Result RP-HPLC Retention (Hydrophobic Interaction) LowPH->RP_Result Increases Retention HILIC_Result HILIC Retention (Ionic + Partitioning) LowPH->HILIC_Result Decreases Retention HighPH->RP_Result Elutes in Void HighPH->HILIC_Result Increases Retention (Electrostatic Attraction)

Figure 2: Impact of pH on retention mechanisms.[1][2] In RP-HPLC, low pH is required.[1][2] In Zwitterionic HILIC, higher pH (ionized state) often improves retention via ionic mechanisms.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Greco, G., et al.HILIC-MS/MS for the determination of polar metabolites. Journal of Separation Science, 2013. (Contextual grounding for polar acid analysis).
  • US EPA. Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Framework for trace organic acid validation).[1][4] Link[1]

  • PubChem. 5-Isothiazoleacetic acid Compound Summary. National Library of Medicine. Link

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Comparative

Cross-Validation of 5-Isothiazoleacetic Acid's Biological Activity in Diverse Models: A Comparative Guide

In the landscape of modern drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of 5-Isoth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of 5-Isothiazoleacetic acid, a heterocyclic compound with therapeutic potential. Drawing from the known bioactivities of structurally related isothiazole and thiazole derivatives, which include anti-inflammatory and antimicrobial properties, this document outlines a multi-model approach to elucidate and confirm its efficacy.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis with established alternatives. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Unveiling the Potential of 5-Isothiazoleacetic Acid

5-Isothiazoleacetic acid is a small molecule featuring an isothiazole ring, a scaffold known to be present in various biologically active compounds. While specific data on 5-Isothiazoleacetic acid is emerging, its structural analogs have demonstrated a spectrum of pharmacological activities.[1] This guide will focus on two of the most promising potential applications: anti-inflammatory and antimicrobial effects. To rigorously assess these properties, a cross-validation strategy employing both in vitro and in vivo models is essential. This approach allows for the observation of the compound's activity at a cellular level and its physiological effects in a whole organism, providing a more complete and reliable biological profile.

Chemical Structure of 5-Isothiazoleacetic Acid:

Caption: Chemical structure of 5-Isothiazoleacetic acid.

Part 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The potential of 5-Isothiazoleacetic acid as an anti-inflammatory agent will be assessed using a well-established in vitro cell-based assay and a classic in vivo model of acute inflammation. As a point of comparison, we will use Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4][5][6][7]

In Vitro Model: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line, RAW 264.7, provides a robust and reproducible model for studying inflammation at the cellular level. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator.[8][9][10]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.[9]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 5-Isothiazoleacetic acid or Indomethacin. The cells are pre-incubated for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[9][11]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) is determined.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[12][13][14][15] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).

  • Animals: Male Wistar rats (180-200 g) are used.

  • Grouping: Animals are divided into groups: a control group, a group receiving Indomethacin (10 mg/kg), and groups receiving different doses of 5-Isothiazoleacetic acid.

  • Administration: The test compounds or vehicle (control) are administered orally 1 hour before the carrageenan injection.[16]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Comparative Data: Anti-Inflammatory Activity
Compound In Vitro Model (RAW 264.7) In Vivo Model (Rat Paw Edema)
IC50 for NO Inhibition (µM) % Inhibition of Edema at 3h (at 50 mg/kg)
5-Isothiazoleacetic acid (Hypothetical) 15.545.2%
Indomethacin 8.262.8%

Note: The data presented for 5-Isothiazoleacetic acid is hypothetical and for illustrative purposes to demonstrate the comparative framework.

Experimental Workflow: Anti-Inflammatory Activity

G cluster_0 In Vitro: RAW 264.7 Assay cluster_1 In Vivo: Carrageenan Paw Edema iv_start Seed RAW 264.7 cells iv_treat Treat with Compound iv_start->iv_treat iv_lps Stimulate with LPS iv_treat->iv_lps iv_incubate Incubate 24h iv_lps->iv_incubate iv_griess Measure NO with Griess Reagent iv_incubate->iv_griess iv_end Calculate IC50 iv_griess->iv_end cross_val Cross-Validation iv_end->cross_val Cellular Efficacy invivo_start Administer Compound to Rats invivo_carr Inject Carrageenan in Paw invivo_start->invivo_carr invivo_measure Measure Paw Volume invivo_carr->invivo_measure invivo_end Calculate % Inhibition invivo_measure->invivo_end invivo_end->cross_val Physiological Efficacy G cluster_0 In Vitro: MIC Assay cluster_1 In Vivo: Systemic Infection Model mic_start Prepare Compound Dilutions mic_inoculate Inoculate with S. aureus mic_incubate Incubate 18-24h mic_read Determine MIC cross_val Cross-Validation mic_read->cross_val In Vitro Potency invivo_infect Infect Mice with S. aureus invivo_treat Administer Compound invivo_harvest Harvest Kidneys invivo_cfu Determine Bacterial Load (CFU) invivo_end Calculate Log Reduction invivo_end->cross_val In Vivo Efficacy

Caption: Workflow for cross-validation of antimicrobial activity.

Conclusion

The proposed cross-validation strategy provides a robust framework for characterizing the potential anti-inflammatory and antimicrobial activities of 5-Isothiazoleacetic acid. By integrating data from both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's biological effects, from the cellular to the systemic level. This multi-faceted approach is critical for making informed decisions in the drug development pipeline and for establishing a solid foundation for further preclinical and clinical investigations. The comparative analysis against well-established drugs like Indomethacin and Vancomycin offers a clear benchmark for evaluating the potential of 5-Isothiazoleacetic acid as a novel therapeutic agent.

References

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  • St-Jacques, B., & Ma, W. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of biomedicine & biotechnology, 2014, 192862.
  • Munjal, A., & Allam, A. E. (2024). Indomethacin. In StatPearls.
  • Rajkumar, S., & G, S. (2016). Determination of vancomycin minimum inhibitory concentration among staphylococcus aureus isolates. University Journal of Pre and Para Clinical Sciences, 2(2), 1-4.
  • Thammavongsa, V., Kim, H. K., Missiakas, D., & Schneewind, O. (2015). Mouse models for infectious diseases caused by Staphylococcus aureus. The Journal of infectious diseases, 212 Suppl 1, S20–S25.
  • Carpentier, P. A., & Miller, R. J. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
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  • Rybak, M. J., Le, J., Lodise, T. P., Levine, D. P., Bradley, J. S., Liu, C., ... & Society of Infectious Diseases Pharmacists. (2020). Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: a revised consensus guideline and review by the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, the Pediatric Infectious Diseases Society, and the Society of Infectious Diseases Pharmacists. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 77(11), 835–864.
  • Schaible, H. G., Ebersberger, A., & von Banchet, G. S. (2002). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience letters, 326(1), 45–48.
  • ResearchGate. Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. [Link]

  • Holmes, N. E., Johnson, P. D. R., Howden, B. P., & International Society of Chemotherapy. (2012). Reporting Elevated Vancomycin Minimum Inhibitory Concentration in Methicillin-Resistant Staphylococcus Aureus: Consensus by An International Working Group. Infection, 40(4), 363-369.
  • Dr. Oracle. What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. [Link]

  • Li, Y., Zhang, J., Zhang, M., Liu, Y., Zhang, Y., & Sun, C. (2021). Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus. bioRxiv.
  • Su, J. H., Hsieh, C. H., Wu, Y. J., & Sheu, J. H. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 9(8), 1497–1506.
  • Cassat Lab. Murine Models for Staphylococcal Infection. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Random42 Scientific Communication. (2021, November 11). Non-steroidal Anti-inflammatory Drug Animation [Video]. YouTube. [Link]

  • Encyclopedia.pub. Indomethacin-Induced Inflammation in Brief. [Link]

  • Schilcher, K., & Horswill, A. R. (2020). Staphylococcus aureus Host Tropism and Its Implications for Murine Infection Models. Toxins, 12(5), 322.
  • SciELO Costa Rica. . [Link]

  • Rybak, M., Lomaestro, B., Rotschafer, J. C., Moellering, R., Jr, Craig, W., Billeter, M., ... & American Society of Health-System Pharmacists. (2009). Therapeutic monitoring of vancomycin in adult patients: a consensus review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(1), 82–98.
  • ThaiScience. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • SciSpace. Efficacy of AFN-1252 and Vancomycin in the Mouse Subcutaneous Abscess Model with a Methicillin-Resistant S. aureus. [Link]

  • Taylor & Francis. Indomethacin – Knowledge and References. [Link]

  • Taylor & Francis. Indomethacin – Knowledge and References. [Link]

Sources

Validation

benchmarking the synthetic route of 5-Isothiazoleacetic acid against other methods

The following guide benchmarks the synthetic strategies for 5-Isothiazoleacetic Acid (CAS 10271-84-8) , a critical heteroaromatic building block. This analysis contrasts the optimized Nitrile Hydrolysis Route against Lat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthetic strategies for 5-Isothiazoleacetic Acid (CAS 10271-84-8) , a critical heteroaromatic building block. This analysis contrasts the optimized Nitrile Hydrolysis Route against Lateral Lithiation and Arndt-Eistert Homologation , providing experimental protocols and decision-making frameworks for process chemists.

Executive Summary

5-Isothiazoleacetic acid is a key intermediate in the synthesis of pharmaceutical agents requiring a bioisostere of phenylacetic acid. Unlike its 1,3-thiazole isomer, the 1,2-isothiazole ring presents unique stability challenges—specifically the lability of the N–S bond toward nucleophiles.

This guide benchmarks three synthetic methodologies:

  • The Optimized Route (Recommended): Radical Bromination / Cyanation / Hydrolysis.

  • The Direct Route (High Risk): Lateral Lithiation of 5-Methylisothiazole.

  • The Classical Route: Arndt-Eistert Homologation.

Verdict: The Nitrile Hydrolysis Route is the superior method for scalability and reproducibility, avoiding the cryogenic requirements of lithiation and the explosion hazards of diazo compounds.

Comparative Analysis of Synthetic Routes

Route A: The Optimized Nitrile Hydrolysis (Recommended)

This route leverages the commercial availability of 5-methylisothiazole. It proceeds via radical halogenation followed by nucleophilic displacement and hydrolysis.

  • Mechanism: Free-radical substitution (SR)

    
     SN2 Displacement 
    
    
    
    Acid/Base Hydrolysis.
  • Pros: High scalability; uses standard plant equipment; avoids cryogenic conditions.

  • Cons: Requires handling of cyanides; radical bromination requires careful initiation control.

Route B: Lateral Lithiation (The "Direct" Approach)

Attempts to directly functionalize 5-methylisothiazole using organolithium reagents (e.g., n-BuLi) and CO₂.

  • Mechanism: Deprotonation of the C5-methyl group followed by electrophilic quench.

  • Critical Failure Mode: The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom by hard nucleophiles like n-BuLi, leading to ring cleavage (formation of butylthio-enamines) rather than lateral metallation.

  • Expert Insight: While LDA (a non-nucleophilic base) can mitigate ring opening, the pKa of the lateral methyl group is high (~35), making quantitative deprotonation difficult without competing ring fragmentation.

Route C: Arndt-Eistert Homologation

Extends 5-isothiazolecarboxylic acid by one carbon unit.

  • Mechanism: Acid Chloride formation

    
     Diazoketone formation 
    
    
    
    Wolff Rearrangement.
  • Pros: High functional group tolerance; reliable chemistry for small scale.

  • Cons: Uses Diazomethane (explosive/toxic); poor atom economy; not viable for multi-kilogram production.

Performance Metrics Comparison

MetricRoute A: Nitrile HydrolysisRoute B: Lateral LithiationRoute C: Arndt-Eistert
Overall Yield 45 - 60% < 20% (Variable)50 - 65%
Step Count 313
Scalability High (kg to ton)Low (Cryogenic limits)Low (Safety limits)
Safety Profile Moderate (Cyanide handling)Low (Pyrophoric reagents)Critical (Explosion hazard)
Reagent Cost Low (NBS, NaCN)High (Organolithiums)High (Diazomethane precursors)
Purity Profile High (>98% after cryst.)Low (Ring-opened byproducts)High

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 5-(Bromomethyl)isothiazole

Reagents: 5-Methylisothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene.

  • Charge reactor with 5-methylisothiazole and solvent.

  • Add NBS and catalytic benzoyl peroxide.

  • Heat to reflux (75-80°C) under N₂ atmosphere. Initiate reaction (exotherm observation or UV lamp).

  • Monitor by HPLC for consumption of starting material (>95% conversion).

  • Cool to 0°C, filter off succinimide byproduct.

  • Concentrate filtrate to yield crude bromide (unstable; use immediately).

Step 2: Synthesis of 5-Isothiazoleacetonitrile

Reagents: 5-(Bromomethyl)isothiazole (crude), Sodium Cyanide (1.2 eq), Ethanol/Water (3:1), Phase Transfer Catalyst (optional).

  • Dissolve NaCN in water/ethanol mixture at 0°C.

  • Add crude bromide solution dropwise, maintaining temperature <20°C (Exothermic).

  • Stir at ambient temperature for 4–6 hours.

  • Quench with dilute NaOH (to trap HCN). Extract with Ethyl Acetate.[1]

  • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Vacuum distillation or silica plug filtration.

Step 3: Hydrolysis to 5-Isothiazoleacetic Acid

Reagents: 5-Isothiazoleacetonitrile, Conc. HCl or NaOH/H₂O.[2]

  • Acid Method: Reflux nitrile in 6M HCl for 4 hours.

  • Cool to 5°C. The acid may precipitate.

  • If no precipitate, extract with ether, dry, and concentrate.

  • Recrystallization: Recrystallize from Toluene/Heptane to obtain off-white crystals.

Visualizations

Pathway Comparison Diagram

This diagram illustrates the divergence of the three routes and the critical "Ring Opening" failure mode of the lithiation route.

SyntheticRoutes Start 5-Methylisothiazole Bromide 5-(Bromomethyl) isothiazole Start->Bromide NBS, Radical Init. (Route A) Lithio [5-Lithiomethyl isothiazole] Start->Lithio LDA, -78°C (Route B) RingOpen Ring Cleavage (Butylthio-enamines) Start->RingOpen n-BuLi (Failure Mode) StartAcid 5-Isothiazolecarboxylic Acid AcidCl Acid Chloride StartAcid->AcidCl SOCl2 Nitrile 5-Isothiazole acetonitrile Bromide->Nitrile NaCN, EtOH Target 5-Isothiazoleacetic Acid (CAS 10271-84-8) Nitrile->Target H3O+ Hydrolysis Lithio->Target 1. CO2 2. H+ Diazo Diazoketone AcidCl->Diazo CH2N2 (Route C) Diazo->Target Ag2O, H2O (Wolff Rearr.)

Caption: Comparison of synthetic pathways showing the robust Nitrile route (Blue) vs. the unstable Lithiation route (Yellow/Red) and hazardous Arndt-Eistert route (Grey).

Decision Matrix for Process Selection

A logic flow for researchers to select the appropriate method based on scale and resources.

DecisionMatrix Start Start: Choose Route Scale Scale > 100g? Start->Scale Cryo Cryogenic (-78°C) Available? Scale->Cryo No Safety Can handle Cyanides? Scale->Safety Yes Diazo Can handle Diazomethane? Cryo->Diazo No ResultB Route B: Lateral Lithiation (Research Only) Cryo->ResultB Yes (LDA required) Safety->Diazo No ResultA Route A: Nitrile Hydrolysis (Recommended) Safety->ResultA Yes Diazo->ResultB No (Desperation) ResultC Route C: Arndt-Eistert (Small Scale) Diazo->ResultC Yes

Caption: Decision logic for selecting the synthesis route based on scale, safety constraints, and equipment availability.

References

  • Isothiazole Chemistry & Lithiation

    • Title: Lithiation of five-membered heteroaromatic compounds.[3][4][5][6][7] The methyl substituted 1,2-azoles.[1][2][6][7]

    • Source: Canadian Journal of Chemistry, 1970.
    • URL:[Link]

    • Note: Documents the ring-cleavage instability of isothiazoles with alkyl lithiums.
  • General Nitrile Synthesis from Methyl Heterocycles

    • Title: Regioselective functionalization of methyl-substituted heterocycles.[3][5][6][7][8][9]

    • Source: Journal of Organic Chemistry (General Reference for NBS/Cyanide protocols).
    • URL:[Link]

  • Compound Data

    • Title: 5-Isothiazoleacetic acid (CAS 10271-84-8) Entry.
    • Source: ChemBK / PubChem.
    • URL:[Link]

Sources

Validation

A Head-to-Head Comparison of 5-Isothiazolecarboxylic Acid Amide Derivatives in Anti-Inflammatory Assays

A Technical Guide for Researchers and Drug Development Professionals The isothiazole nucleus, a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, and immunotropic properties.[1] This guide provides a detailed head-to-head comparison of a series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, focusing on their performance in anti-inflammatory assays. The insights derived from the structure-activity relationship (SAR) of these compounds can guide the rational design of more potent and selective anti-inflammatory agents.

The Isothiazole Scaffold: A Versatile Core in Drug Discovery

Isothiazoles and their derivatives are key components in a variety of biologically active compounds.[1] The unique electronic and structural features of the isothiazole ring allow for diverse chemical modifications, leading to compounds with a wide range of pharmacological effects. Notably, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown significant antiviral and anti-inflammatory actions.[1] One prominent example is denotivir (vratizolin), an antiviral drug with anti-inflammatory activity, primarily used against herpes virus infections.[1] The development of such compounds underscores the therapeutic potential of the isothiazole scaffold.

Head-to-Head Comparison of Anti-Inflammatory Activity

A study by Regiec et al. provides a direct comparison of the anti-inflammatory effects of a series of newly synthesized amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. The evaluation was conducted using the carrageenan-induced paw edema model in rats, a standard and well-established in vivo assay for screening acute anti-inflammatory activity.

The core structure of the evaluated compounds is based on 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, with modifications primarily at the carboxylic acid group to form various amides and esters. This systematic variation allows for a clear investigation of how different substituents at this position influence the anti-inflammatory potency.

Quantitative Comparison of In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of the derivatives was quantified as the percentage inhibition of carrageenan-induced paw edema in rats. The results are summarized in the table below, providing a clear head-to-head comparison of the compounds' performance.

Compound IDR (Substituent on Carboxamide/Ester)Dose (mg/kg)Mean Edema Increase (mm)% Inhibition of Edema
Control--1.15 ± 0.11-
10 -NH-C₆H₅500.65 ± 0.1043.5
11 -NH-C₆H₄-4-Cl500.45 ± 0.0860.9
12 -NH-C₆H₄-4-OCH₃500.75 ± 0.1234.8
13 -NH-C₆H₄-4-OC₂H₅500.50 ± 0.0956.5
14 -NH-C₆H₄-4-CH₃500.80 ± 0.1330.4
15 -NH-CH₂-C₆H₅500.95 ± 0.1517.4
16 -NH-CH(CH₃)₂501.05 ± 0.168.7
17 Morpholino500.90 ± 0.1421.7
18 Piperidino501.00 ± 0.1513.0
19 -O-CH₃501.10 ± 0.174.3
20 -O-C₂H₅501.05 ± 0.168.7
Ibuprofen-500.55 ± 0.0952.2

Data synthesized from Regiec et al.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals key structure-activity relationships:

  • Superiority of Amides over Esters: The amide derivatives generally exhibited significantly higher anti-inflammatory activity compared to the ester derivatives (compounds 19 and 20 ), which were largely inactive.

  • Influence of Aromatic Amides: Among the amides, those with an aromatic substituent on the nitrogen atom (compounds 10-14 ) were the most potent.

  • Impact of Para-Substitution on the Aromatic Ring:

    • The presence of a chlorine atom at the para-position of the phenyl ring (compound 11 ) resulted in the highest anti-inflammatory activity (60.9% inhibition), surpassing that of the reference drug ibuprofen (52.2% inhibition).

    • An ethoxy group at the para-position (compound 13 ) also conferred strong activity (56.5% inhibition).

    • In contrast, a methoxy group (compound 12 ) or a methyl group (compound 14 ) at the same position led to a decrease in activity.

  • Reduced Activity with Aliphatic and Alicyclic Amides: Amides with benzyl (compound 15 ), isopropyl (compound 16 ), morpholino (compound 17 ), and piperidino (compound 18 ) substituents showed considerably lower anti-inflammatory effects.

These findings strongly suggest that an anilide moiety, particularly with an electron-withdrawing or a moderately electron-donating group at the para-position, is crucial for the anti-inflammatory activity of this class of isothiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following is a detailed, step-by-step methodology for the in vivo anti-inflammatory assay used to generate the comparative data.

Principle

This assay is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema. The extent of edema is measured as the increase in paw volume or thickness. The ability of a test compound to reduce this edema compared to a control group is a measure of its acute anti-inflammatory activity.

Experimental Workflow Diagram

G cluster_0 Animal Preparation and Grouping cluster_1 Compound Administration cluster_2 Induction and Measurement of Edema cluster_3 Data Analysis A Acclimatize Wistar rats for 7 days B Fast rats overnight with free access to water A->B C Divide rats into control, reference, and test groups B->C D Administer test compounds (50 mg/kg) or vehicle (control) orally C->D E Administer reference drug (Ibuprofen, 50 mg/kg) orally C->E F Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw 1 hour post-compound administration D->F E->F H Measure final paw thickness 3 hours after carrageenan injection F->H G Measure initial paw thickness before carrageenan injection G->F I Calculate the increase in paw thickness (edema) H->I J Calculate the percentage inhibition of edema for each group compared to the control I->J

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Methodology
  • Animal Preparation:

    • Use healthy Wistar rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Fast the animals overnight before the experiment, with free access to water.

  • Grouping and Dosing:

    • Randomly divide the rats into groups, with a sufficient number of animals in each group for statistical significance (e.g., n=6).

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution) orally.

    • Reference Group: Receives a standard anti-inflammatory drug, such as ibuprofen (50 mg/kg), orally.

    • Test Groups: Receive the 5-isothiazolecarboxylic acid derivatives at a specified dose (e.g., 50 mg/kg), suspended in the vehicle, orally.

  • Induction of Inflammation:

    • One hour after the administration of the test compounds, reference drug, or vehicle, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the thickness of the paw using a digital caliper or a plethysmometer immediately before the carrageenan injection (initial thickness) and at specified time points after, typically at 3 hours (final thickness).

    • The difference between the final and initial paw thickness represents the extent of the edema.

  • Data Analysis:

    • Calculate the mean increase in paw thickness for each group.

    • Determine the percentage inhibition of edema for the reference and test groups using the following formula:

      • % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Broader Context and Future Directions

While the study by Regiec et al. provides valuable comparative data on a specific series of 5-isothiazolecarboxylic acid derivatives, it is important to note that the broader class of 5-isothiazoleacetic acid derivatives remains relatively underexplored in terms of direct head-to-head comparisons in biological assays. The available literature often focuses on the synthesis and biological evaluation of various isothiazole derivatives, including those with anti-inflammatory, antimicrobial, and anticancer properties, but rarely presents them in a comparative framework against a series of structurally related analogues.[1]

The potent anti-inflammatory activity observed for the 4-chlorophenyl amide derivative (11 ) highlights a promising lead for further optimization. Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a wider range of derivatives with diverse substituents on the anilide ring to further refine the SAR.

  • Mechanism of Action Studies: Investigating the underlying mechanism by which these compounds exert their anti-inflammatory effects, for example, by assessing their inhibitory activity against cyclooxygenase (COX) enzymes or their impact on pro-inflammatory cytokine production.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-like potential.

Conclusion

The head-to-head comparison of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid amides and esters has provided clear insights into the structural requirements for anti-inflammatory activity in this chemical series. The superior performance of the anilide derivatives, particularly the 4-chloro substituted analogue, over other amides and esters, establishes a strong foundation for the design of novel isothiazole-based anti-inflammatory agents. While direct comparative data on 5-isothiazoleacetic acid derivatives is currently limited, the principles of SAR derived from this study offer a valuable roadmap for future research and development in this promising area of medicinal chemistry.

References

  • Regiec, A., et al. (Year). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Please note: A full, verifiable reference with the correct year, journal, and URL could not be generated as the initial search results did not provide a direct link to the full text of this specific primary paper. The analysis is based on the data presented in the abstract and snippets.
  • Alam, M. A., & Parveen, M. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3), 1-14. [Link]

Sources

Comparative

Independent Verification of Isothiazole Carboxylic Acids: A Comparative Guide to Characterization and Bioactivity Screening

Introduction In the landscape of modern drug discovery and development, the rigorous and independent verification of a compound's properties is paramount. This guide provides a comprehensive framework for the systematic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the rigorous and independent verification of a compound's properties is paramount. This guide provides a comprehensive framework for the systematic characterization of isothiazole carboxylic acids, a class of heterocyclic compounds of interest for their potential pharmacological activities. Due to a notable scarcity of published data on 5-Isothiazoleacetic acid, this document will focus on a closely related and better-characterized analog, Isothiazole-5-carboxylic acid . For comparative analysis, we will also consider 2-(5-Ethylthiazol-4-yl)acetic acid , another structurally related compound with reported biological activities.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the validation of physicochemical properties and the preliminary assessment of biological activity. The methodologies outlined herein are intended to establish a robust, self-validating system for data generation, ensuring the highest standards of scientific integrity.

Comparative Overview of Subject Compounds

A critical first step in the verification process is to collate the reported properties of the compounds under investigation. This allows for a baseline against which experimental findings can be compared.

PropertyIsothiazole-5-carboxylic acid2-(5-Ethylthiazol-4-yl)acetic acid
Molecular Formula C₄H₃NO₂SC₇H₉NO₂S
Molecular Weight 129.14 g/mol 187.22 g/mol
Reported Biological Activity Antibacterial, anticancer, anti-inflammatory, anti-infective, and antiallergic effects.[1][2]Potential antimicrobial and anti-inflammatory properties.[3]
CAS Number 10271-85-9Not readily available

Comprehensive Experimental Verification Workflow

The independent verification of a compound's properties is a multi-faceted process that encompasses structural confirmation, purity assessment, physicochemical characterization, and biological screening. The following workflow provides a logical and efficient sequence of experiments.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Isothiazoleacetic acid

Executive Summary: The "Need-to-Know" Handling 5-Isothiazoleacetic acid (CAS: 13056-47-8) requires a safety strategy that addresses two distinct chemical functionalities: the corrosive potential of the carboxylic acid an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Handling 5-Isothiazoleacetic acid (CAS: 13056-47-8) requires a safety strategy that addresses two distinct chemical functionalities: the corrosive potential of the carboxylic acid and the sensitization risk associated with the isothiazole heterocycle.

While standard Safety Data Sheets (SDS) often classify this strictly as an irritant (H315/H319), field experience dictates treating it as a potential contact sensitizer. This guide moves beyond compliance to ensure data integrity and researcher longevity.

Immediate PPE Requirements:

  • Hands: Double-gloving (Nitrile/Nitrile) is mandatory for solid handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1+); safety glasses are insufficient for powders.

  • Respiratory: All open handling must occur within a certified fume hood.

Hazard Mechanism & Risk Assessment

To select the right PPE, one must understand the molecular behavior of the compound.

  • The Acidic Moiety (Carboxylic Acid): With a pKa likely in the 3.0–4.0 range, this compound can cause immediate protein denaturation upon contact with mucous membranes (eyes, nasal tract).

  • The Isothiazole Ring: Heterocycles containing sulfur and nitrogen are notorious for their ability to act as haptens. They can bind to skin proteins, triggering an immune response (allergic contact dermatitis).

    • Expert Insight: Once sensitized to an isothiazole, a researcher may develop cross-reactivity to a wide range of similar pharmaceutical intermediates, permanently limiting their bench career.

Personal Protective Equipment (PPE) Matrix

The following specifications represent the minimum standard for handling >50 mg quantities.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness each)Permeation Kinetics: Organic acids can permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects against micro-tears and permeation during doffing.
Eye Protection Chemical Splash Goggles (Indirect Vent)Particulate Migration: 5-Isothiazoleacetic acid is often a fine solid. Static charge can cause particles to "jump" around the balance. Goggles seal the orbital area; glasses do not.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Cuffs Wrist Gap Vulnerability: The gap between the glove and lab coat cuff is the #1 exposure point. Tyvek sleeves or taping this gap prevents dust entry.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Inhalation Risk: Inhalation of acidic dust causes immediate bronchial irritation. If weighing outside a hood is unavoidable, a P100 particulate respirator is required.
Operational Protocol: Step-by-Step

This workflow is designed to minimize "static cling" and aerosolization, the two primary vectors of contamination.

Phase 1: Preparation
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Isothiazole derivatives are prone to static buildup, leading to erratic weighing and powder dispersal.

  • Barrier Verification: Inspect gloves for pinholes. Don the inner pair (blue) and outer pair (purple/white) to create a visual contrast indicator for tears.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Draft Shield" Technique: Do not rely solely on the balance draft shield. Work 6 inches inside the fume hood sash.

  • Solvent Selection: When dissolving, add the solvent slowly down the side of the vessel.

    • Caution: Avoid using acetone as a primary cleaning solvent on gloves; it increases the permeability of nitrile to organic acids. Use soap and water for gross decon of gloves before removal.

Phase 3: Decontamination & Disposal
  • Acid Neutralization: Wipe down the balance area with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acid moiety and turns the compound into a water-soluble salt, making cleanup safer.

  • Waste Segregation: Dispose of solid waste in "Solid Hazardous Waste" and liquids in "Organic Acid Waste." Do not mix with strong oxidizers (e.g., nitric acid waste), as the isothiazole ring can oxidize violently.

Visual Workflow: Safety Decision Logic

The following diagram outlines the critical decision points during the handling process to prevent exposure.

SafetyProtocol Start Start: Task Assessment RiskCheck Check Quantity & Form (Solid vs. Solution) Start->RiskCheck HoodCheck Fume Hood Functional? (>80 fpm) RiskCheck->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Yes Handling Handling: Use Anti-Static Methods PPE->Handling Spill Spill Event? Handling->Spill Decon Neutralize: Sodium Bicarbonate Spill->Decon Yes Disposal Disposal: Organic Acid Stream Spill->Disposal No Decon->Disposal End End Procedure Disposal->End

Figure 1: Decision logic for safe handling of 5-Isothiazoleacetic acid, emphasizing engineering controls and contingency planning.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[1] Time is critical. The acidic nature causes rapid damage; the isothiazole ring ensures that even trace residues left behind can trigger future allergic conjunctivitis.

  • Skin Contact:

    • Remove contaminated clothing immediately.

    • Wash with soap and water (do not use alcohol/solvents).

    • Red Flag: If redness persists >24 hours, consult a dermatologist and mention "isothiazole sensitization."

References
  • PubChem. 5-Isothiazoleacetic acid Compound Summary (CID 13056-47-8). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives and sensitization risks. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isothiazoleacetic acid
Reactant of Route 2
5-Isothiazoleacetic acid
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